6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHABLOINYBGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342734 | |
| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18591-78-1 | |
| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 6-Methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the commercially available starting material, 3-chloro-6-methylpyridazine. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of 6-Methyl-triazolo[4,3-b]pyridazine is achieved through a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution reaction where the chloro group of 3-chloro-6-methylpyridazine is displaced by hydrazine to form the key intermediate, 3-hydrazinyl-6-methylpyridazine. The subsequent step is an intramolecular cyclization of this intermediate using formic acid, which serves as a one-carbon source to construct the fused triazole ring, yielding the final product.
Caption: Synthetic workflow for 6-Methyl-triazolo[4,3-b]pyridazine.
Experimental Protocols
Step 1: Synthesis of 3-hydrazinyl-6-methylpyridazine
This procedure details the synthesis of the key intermediate, 3-hydrazinyl-6-methylpyridazine, from 3-chloro-6-methylpyridazine.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56 | 10.0 g | 0.078 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 20 mL | ~0.32 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-chloro-6-methylpyridazine (10.0 g, 0.078 mol) and ethanol (100 mL).
-
The mixture is stirred at room temperature until the starting material is completely dissolved.
-
Hydrazine hydrate (80%, 20 mL) is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is cooled to room temperature, and 50 mL of cold water is added. The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold water (2 x 20 mL) and then dried in a vacuum oven at 50 °C to afford 3-hydrazinyl-6-methylpyridazine as a solid.
Quantitative Data:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 3-hydrazinyl-6-methylpyridazine | Off-white solid | 85-90 | 110-112 |
Step 2: Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
This procedure outlines the cyclization of 3-hydrazinyl-6-methylpyridazine to form the final product.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-hydrazinyl-6-methylpyridazine | C₅H₈N₄ | 124.15 | 5.0 g | 0.040 |
| Formic acid (98%) | HCOOH | 46.03 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, 3-hydrazinyl-6-methylpyridazine (5.0 g, 0.040 mol) is suspended in formic acid (30 mL).
-
The reaction mixture is heated to reflux with stirring for 6 hours.
-
TLC analysis (ethyl acetate:methanol, 9:1) is used to monitor the reaction's progress.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with water (3 x 20 mL), and dried.
-
The crude product is recrystallized from ethanol to yield pure 6-Methyl-triazolo[4,3-b]pyridazine.
Quantitative Data:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 6-Methyl-triazolo[4,3-b]pyridazine | White crystalline solid | 80-85 | 175-177 |
Logical Relationship of Synthesis
The following diagram illustrates the logical progression from the starting material through the intermediate to the final product, highlighting the key transformations.
Caption: Logical flow of the two-step synthesis.
This guide provides a clear and detailed pathway for the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine, intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development. The described methods are robust and have been compiled based on established chemical principles for the synthesis of related heterocyclic systems.
An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have shown potential as inhibitors of various kinases, including c-Met and Pim-1, and as antitubulin agents, making them promising candidates for oncology drug discovery.[1][4][5] This technical guide focuses on the core physicochemical properties of a key analog, 6-Methyl-triazolo[4,3-b]pyridazine. Understanding these properties is critical for predicting the compound's behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent.
While experimentally determined data for 6-Methyl-triazolo[4,3-b]pyridazine are limited, this guide compiles available information for the parent compound and closely related derivatives to provide a comprehensive overview. The methodologies for determining these key parameters are also detailed to facilitate further research and characterization.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical data for 6-Methyl-triazolo[4,3-b]pyridazine and related analogs. It is important to note that many of the values for the specific target molecule are not yet experimentally determined and are therefore either computational predictions or values from closely related structures.
| Property | Value | Compound | Data Type | Source(s) |
| Molecular Formula | C₆H₆N₄ | 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | - | [6] |
| Molecular Weight | 134.14 g/mol | 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | - | [6] |
| Melting Point | 375 K (102 °C) | 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine | Experimental | [7] |
| Boiling Point | Not Available | - | - | - |
| pKa | 0.04 ± 0.30 | 6-chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine | Predicted | [8] |
| logP | 1.1 | 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine | Computed (XLogP3) | [9] |
| -0.3 | [1][2][3]triazolo[4,3-b]pyridazine (parent) | Computed (XLogP3) | [10] | |
| 2.75 | Substituted triazolopyridazine derivatives | Predicted (WLOGP) | [4] | |
| Aqueous Solubility | Likely low | Triazolotriazine derivatives (structurally similar) | Inferred | |
| Topological Polar Surface Area | 43.1 Ų | 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine | Computed | [9] |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments, adapted from literature on triazolopyridazine and related heterocyclic compounds.
Melting Point Determination
The melting point of a solid compound provides an indication of its purity.
Methodology: A small, finely powdered sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus (e.g., a Griffin apparatus). The temperature is raised at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[4] For a pure compound, this range is typically narrow.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: The pKa of the compound can be determined in a non-aqueous solvent such as N,N-dimethylformamide (DMF) by potentiometric titration.[11] A 0.1 M solution of the compound in DMF is titrated with a standardized solution of a strong base (e.g., tetrabutylammonium hydroxide) in a suitable solvent. The potential of the solution is measured using a pH meter with a glass electrode after each addition of the titrant. The pKa is calculated from the pH at the half-neutralization point of the titration curve.[11]
Determination of logP by Reversed-Phase Thin-Layer Chromatography (RP-TLC)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Methodology: Reversed-phase thin-layer chromatography (RP-TLC) can be used to experimentally estimate logP.[5][12]
-
Stationary Phase: RP-18, RP-8, or RP-2 plates are used.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetone, acetonitrile, or 1,4-dioxane) and an aqueous buffer (e.g., TRIS buffer at pH 7.4) is used as the mobile phase.[5] A series of mobile phases with varying concentrations of the organic modifier are prepared.
-
Chromatography: The compound is spotted onto the TLC plate, which is then developed in the chosen mobile phase. The retention factor (Rf) is calculated for each mobile phase composition.
-
Calculation: The RM value is calculated from the Rf value using the formula: RM = log((1/Rf) - 1). The RM0 value, which is the RM value for a hypothetical 100% aqueous mobile phase, is determined by extrapolating a plot of RM versus the concentration of the organic modifier. The logP of the compound can then be calculated from a calibration curve generated using compounds with known logP values.[12]
Biological Context: c-Met and Pim-1 Signaling Pathways
Derivatives of the 6-Methyl-triazolo[4,3-b]pyridazine core have been identified as potent dual inhibitors of c-Met and Pim-1 kinases.[4] Both of these kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis.[1][3] Understanding the interplay of these pathways is essential for the rational design of targeted cancer therapies.
The following diagram illustrates the central role of c-Met and Pim-1 in cell signaling and the points of potential inhibition by triazolopyridazine derivatives.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. guidechem.com [guidechem.com]
- 9. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo(4,3-b)pyridazine | C5H4N4 | CID 577392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. mdpi.com [mdpi.com]
Elucidation of the Molecular Structure of 6-Methyl-triazolo[4,3-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system,[1][2][3]triazolo[4,3-b]pyridazine, is a recognized scaffold in medicinal chemistry and materials science. This technical guide focuses on the structural elucidation of a key derivative, 6-Methyl-triazolo[4,3-b]pyridazine. We will explore its spectroscopic characteristics, synthesis, and potential biological significance. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study and application of this chemical entity.
Chemical Structure and Properties
6-Methyl-triazolo[4,3-b]pyridazine possesses a bicyclic structure resulting from the fusion of a 1,2,4-triazole ring with a pyridazine ring. The methyl group at position 6 influences the molecule's electronic distribution and steric properties, which can, in turn, affect its chemical reactivity and biological activity.
Visualizing the Core Structure
Caption: Chemical structure of 6-Methyl-triazolo[4,3-b]pyridazine.
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Methyl-triazolo[4,3-b]pyridazine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 3 | 8.5 - 9.0 | 145 - 150 | s | - |
| 7 | 7.0 - 7.5 | 120 - 125 | d | 9.0 - 10.0 |
| 8 | 7.8 - 8.3 | 125 - 130 | d | 9.0 - 10.0 |
| 6-CH₃ | 2.5 - 3.0 | 20 - 25 | s | - |
Note: These are predicted values based on data from similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in a molecule.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N | Stretching | 1600 - 1680 |
| C=C | Stretching | 1450 - 1600 |
| N-N | Stretching | 1100 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| High-Resolution MS | ESI | 135.0668 | Consistent with calculation |
Experimental Protocols
The synthesis of 6-Methyl-triazolo[4,3-b]pyridazine can be achieved through a multi-step process starting from commercially available reagents. The following is a generalized protocol based on the synthesis of similar triazolopyridazine derivatives.
Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
The synthesis typically involves the reaction of a di-substituted pyridazine with a hydrazine source, followed by cyclization.
3,6-dichloropyridazine is reacted with a methylating agent, such as methylmagnesium bromide, in an appropriate solvent like THF under an inert atmosphere. The reaction is carefully monitored by TLC.
The resulting 3-chloro-6-methylpyridazine is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.
The 3-hydrazinyl-6-methylpyridazine intermediate is cyclized using an appropriate reagent, such as formic acid or triethyl orthoformate, to form the triazole ring.
Visualizing the Synthetic Workflow
Caption: Generalized synthetic workflow for 6-Methyl-triazolo[4,3-b]pyridazine.
Biological and Pharmacological Context
The triazolo[4,3-b]pyridazine scaffold is of significant interest in drug discovery.[4] Derivatives of this core structure have been investigated for a range of biological activities, including their potential as kinase inhibitors for cancer therapy.[5] The introduction of a methyl group at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
While specific signaling pathways directly involving 6-Methyl-triazolo[4,3-b]pyridazine are not extensively documented, the broader class of compounds is known to interact with various protein kinases. The elucidation of its precise biological targets and mechanism of action remains an active area of research.
Visualizing the Structure Elucidation Process
Caption: Logical workflow for the elucidation of a chemical structure.
Conclusion
The structural elucidation of 6-Methyl-triazolo[4,3-b]pyridazine is a critical step in understanding its chemical properties and potential applications. This guide has provided a summary of the key data and methodologies used in its characterization. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.
References
- 1. Buy 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt | 72939-64-1 [smolecule.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the biological properties of its derivatives, with a particular interest in compounds bearing a methyl group at the 6-position. While research specifically isolating the effects of the 6-methyl substitution is emerging, this document synthesizes the available data on the broader class of 6-substituted triazolo[4,3-b]pyridazines to provide a comprehensive overview of their therapeutic potential, particularly in oncology.
Synthesis of Triazolo[4,3-b]pyridazine Derivatives
The synthetic route to triazolo[4,3-b]pyridazine derivatives typically involves a multi-step process commencing with commercially available pyridazine precursors. A general synthetic workflow is outlined below.
This pathway allows for the introduction of diverse substituents at both the 3- and 6-positions of the triazolo[4,3-b]pyridazine core, enabling the exploration of structure-activity relationships.
Anticancer Activity
A significant body of research has focused on the anticancer properties of triazolo[4,3-b]pyridazine derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.
Dual c-Met and Pim-1 Kinase Inhibition
Several triazolo[4,3-b]pyridazine derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in tumor progression, proliferation, and survival.[1] The deregulation of the c-Met kinase pathway is associated with poor prognosis and metastasis in several cancers.[1] Pim kinases are proto-oncogenic serine/threonine kinases that are positive regulators of the cell cycle and can inhibit apoptosis.[1]
One notable derivative, 3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1][2][3]triazolo[4,3-b]pyridazine, has demonstrated significant inhibitory activity against both c-Met and Pim-1.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Triazolo[4,3-b]pyridazine Derivatives [1]
| Compound | Target Kinase | IC50 (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Note: Compound 4g is a structurally related analog, and its data is presented to illustrate the potential of this scaffold.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell metabolism, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Studies have shown that potent triazolo[4,3-b]pyridazine derivatives can significantly decrease the levels of phosphorylated PI3K, AKT, and mTOR, indicating an inhibitory effect on this key oncogenic pathway.[1] This inhibition is believed to contribute to the observed induction of apoptosis in cancer cells.
Antiproliferative Activity
The cytotoxic effects of triazolo[4,3-b]pyridazine derivatives have been evaluated against a panel of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds, revealing broad-spectrum antiproliferative activity.[1]
Table 2: Growth Inhibition (GI%) of a 10 µM Dose of Selected Triazolo[4,3-b]pyridazine Derivatives on Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Compound 4a (GI%) | Compound 4g (GI%) |
| MCF7 | Breast Cancer | 29.08 (Mean) | 55.84 (Mean) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 35.11 | 60.23 |
| K-562 | Leukemia | 28.45 | 58.99 |
| MOLT-4 | Leukemia | 31.22 | 62.14 |
| RPMI-8226 | Leukemia | 25.67 | 55.78 |
| SR | Leukemia | 33.98 | 65.32 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 22.15 | 49.87 |
| EKVX | Non-Small Cell Lung | 19.88 | 45.33 |
| HOP-62 | Non-Small Cell Lung | 25.43 | 53.21 |
| HOP-92 | Non-Small Cell Lung | 27.89 | 56.98 |
| NCI-H226 | Non-Small Cell Lung | 24.01 | 51.76 |
| NCI-H23 | Non-Small Cell Lung | 26.34 | 54.02 |
| NCI-H322M | Non-Small Cell Lung | 23.56 | 50.11 |
| NCI-H460 | Non-Small Cell Lung | 28.12 | 57.43 |
| NCI-H522 | Non-Small Cell Lung | 21.98 | 48.65 |
| Colon Cancer | |||
| COLO 205 | Colon Cancer | 30.11 | 59.87 |
| HCC-2998 | Colon Cancer | 27.65 | 56.34 |
| HCT-116 | Colon Cancer | 32.43 | 63.22 |
| HCT-15 | Colon Cancer | 29.87 | 58.99 |
| HT29 | Colon Cancer | 31.02 | 61.54 |
| KM12 | Colon Cancer | 28.98 | 57.88 |
| SW-620 | Colon Cancer | 33.12 | 64.01 |
| CNS Cancer | |||
| SF-268 | CNS Cancer | 24.56 | 52.34 |
| SF-295 | CNS Cancer | 26.78 | 55.01 |
| SF-539 | CNS Cancer | 23.99 | 51.87 |
| SNB-19 | CNS Cancer | 25.11 | 53.65 |
| SNB-75 | CNS Cancer | 22.87 | 50.23 |
| U251 | CNS Cancer | 27.32 | 56.78 |
| Melanoma | |||
| LOX IMVI | Melanoma | 34.12 | 66.23 |
| MALME-3M | Melanoma | 31.87 | 62.98 |
| M14 | Melanoma | 33.54 | 65.01 |
| MDA-MB-435 | Melanoma | 30.21 | 60.76 |
| SK-MEL-2 | Melanoma | 29.88 | 59.43 |
| SK-MEL-28 | Melanoma | 32.01 | 63.54 |
| SK-MEL-5 | Melanoma | 30.99 | 61.87 |
| UACC-257 | Melanoma | 28.76 | 58.21 |
| UACC-62 | Melanoma | 35.01 | 67.32 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian Cancer | 26.54 | 54.87 |
| OVCAR-3 | Ovarian Cancer | 28.99 | 58.32 |
| OVCAR-4 | Ovarian Cancer | 27.11 | 55.98 |
| OVCAR-5 | Ovarian Cancer | 25.87 | 53.43 |
| OVCAR-8 | Ovarian Cancer | 29.43 | 59.01 |
| NCI/ADR-RES | Ovarian Cancer | 31.21 | 62.43 |
| SK-OV-3 | Ovarian Cancer | 28.01 | 57.65 |
| Renal Cancer | |||
| 786-0 | Renal Cancer | 23.43 | 50.87 |
| A498 | Renal Cancer | 25.65 | 53.98 |
| ACHN | Renal Cancer | 24.87 | 52.11 |
| CAKI-1 | Renal Cancer | 26.98 | 55.32 |
| RXF 393 | Renal Cancer | 22.01 | 49.54 |
| SN12C | Renal Cancer | 27.54 | 56.87 |
| TK-10 | Renal Cancer | 24.12 | 51.99 |
| UO-31 | Renal Cancer | 23.87 | 50.32 |
| Prostate Cancer | |||
| PC-3 | Prostate Cancer | 29.87 | 59.11 |
| DU-145 | Prostate Cancer | 30.12 | 60.43 |
| Breast Cancer | |||
| MCF7 | Breast Cancer | 33.21 | 64.87 |
| MDA-MB-231/ATCC | Breast Cancer | 31.98 | 63.21 |
| HS 578T | Breast Cancer | 30.76 | 61.54 |
| BT-549 | Breast Cancer | 29.54 | 59.87 |
| T-47D | Breast Cancer | 32.87 | 65.01 |
| MDA-MB-468 | Breast Cancer | 30.01 | 60.32 |
Note: Compounds 4a and 4g are representative of the broader class of 6-substituted triazolo[4,3-b]pyridazines and do not contain a 6-methyl group.
Antimicrobial Activity
In addition to their anticancer effects, the triazolo[4,3-b]pyridazine scaffold has been explored for its antimicrobial potential. While specific data on 6-methyl derivatives is limited, the broader class of compounds has shown promise.
Experimental Protocols
General Synthesis of 6-Arylidenehydrazino-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives[1]
-
A solution of 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (0.003 mol) in absolute ethanol (15 mL) is heated for 10 minutes.
-
To the dissolved solution, the appropriate aromatic aldehyde (0.003 mol) is added.
-
The reaction mixture is refluxed at 80°C for 4 hours.
-
After cooling, the crude product is collected by filtration and purified by recrystallization from hot ethanol.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.
In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human kinases (e.g., c-Met, Pim-1)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and the test compound at various concentrations in a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The 6-substituted[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. These compounds have demonstrated potent and broad-spectrum anticancer activity, attributable in part to their ability to inhibit key oncogenic kinases such as c-Met and Pim-1, and to modulate the critical PI3K/AKT/mTOR signaling pathway.
While the existing body of research provides a strong foundation, further investigation into the specific role of the 6-methyl substitution is warranted. A systematic exploration of structure-activity relationships around this position could lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, continued exploration of their antimicrobial and other biological activities may unveil additional therapeutic applications for this versatile heterocyclic system. The detailed experimental protocols provided herein offer a guide for researchers to further probe the biological potential of these promising compounds.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine serves as a foundational scaffold for the development of a diverse range of biologically active molecules.[4] While the core compound itself has limited documented biological activity, its rigid bicyclic structure is a key building block in medicinal chemistry for creating derivatives with tailored therapeutic properties.[4] These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, neurology, and inflammatory diseases. This guide provides a comprehensive overview of the primary mechanisms of action identified for various classes of triazolo[4,3-b]pyridazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
I. Dual c-Met and Pim-1 Kinase Inhibition in Oncology
A significant area of research for triazolo[4,3-b]pyridazine derivatives has been the development of dual inhibitors of c-Met and Pim-1 kinases, which are promising targets for cancer therapy.[2][3]
Mechanism of Action
Derivatives of triazolo[4,3-b]pyridazine have been synthesized to act as potent dual inhibitors of c-Met and Pim-1 kinases.[2][3] The proposed mechanism involves the binding of these compounds to the ATP-binding sites of both c-Met and Pim-1, thereby inhibiting their kinase activity.[2][3] Downstream, this inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism in cancer cells.[2][5] The inhibition of this pathway ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[2][3][5]
One notable derivative, compound 4g from a specific study, demonstrated potent inhibitory activity against both c-Met and Pim-1.[2][3] This compound was shown to induce apoptosis in MCF-7 breast cancer cells and cause cell cycle arrest in the S phase.[2][3] Furthermore, it led to a significant increase in the levels of caspase-9 and a decrease in the phosphorylation of PI3K, AKT, and mTOR.[2][3]
Quantitative Data: In Vitro Antiproliferative Activity and Kinase Inhibition
| Compound | Target | IC50 (µM) | Mean Growth Inhibition (GI%) on NCI 60-cell lines | Reference |
| 4a | c-Met/Pim-1 | - | 29.08% | [2][3] |
| 4g | c-Met | 0.163 ± 0.01 | 55.84% | [2][3] |
| Pim-1 | 0.283 ± 0.01 | [2][3] |
Experimental Protocols
In Vitro Antiproliferative Assay (NCI 60-cell line screen):
-
Ten newly synthesized triazolo[4,3-b]pyridazine derivatives were evaluated by the National Cancer Institute (NCI) as part of the Developmental Therapeutic Program (DTP).
-
A single dose (10 µM) of each compound was tested against 60 different human tumor cell lines.
-
The antiproliferative effects were measured and are presented as the percentage of growth inhibition (GI%).[3]
Cell Cycle Analysis:
-
MCF-7 cells were treated with the test compound (e.g., 4g).
-
Following treatment, the cells were harvested and fixed.
-
The fixed cells were stained with propidium iodide (PI).
-
The DNA content of the cells was then analyzed using flow cytometry to determine the distribution of cells in different phases of the cell cycle.[3]
Apoptosis Assay (Annexin V/PI Dual Staining):
-
MCF-7 cells were treated with the test compound.
-
After the treatment period, cells were collected and washed.
-
The cells were then stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Signaling Pathway Diagram
Caption: Dual inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives.
II. Antitubulin Activity in Oncology
Another avenue of investigation for these derivatives is their role as antitubulin agents, designed as analogues of combretastatin A-4 (CA-4).
Mechanism of Action
A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been synthesized to act as antitubulin agents.[7] The core scaffold serves as a rigid linker to mimic the Z,E-diene configuration of CA-4, which is crucial for binding to the colchicine-binding site on tubulin.[7] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequently lead to apoptosis in cancer cells.
Compound 4q , with a 3-amino-4-methoxyphenyl moiety, was identified as a particularly potent derivative, exhibiting antiproliferative activity comparable to CA-4.[7]
Quantitative Data: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 4q | SGC-7901 (gastric adenocarcinoma) | 0.014 | [7] |
| A549 (lung adenocarcinoma) | 0.008 | [7] | |
| HT-1080 (fibrosarcoma) | 0.012 | [7] | |
| CA-4 (reference) | SGC-7901, A549, HT-1080 | 0.009–0.012 | [7] |
Experimental Protocols
Antiproliferative Activity Assay:
-
Human cancer cell lines (SGC-7901, A549, and HT-1080) were cultured in appropriate media.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the synthesized compounds and the reference compound CA-4.
-
After a specified incubation period (e.g., 72 hours), cell viability was assessed using a suitable method, such as the MTT assay.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.[7]
Mechanism of Action Diagram
Caption: Inhibition of tubulin polymerization by triazolo[4,3-b]pyridazine derivatives.
III. Anticonvulsant Activity
Derivatives of the triazolo[4,3-b]pyridazine scaffold have also been explored for their potential in treating neurological disorders, specifically as anticonvulsants.
Mechanism of Action
A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives have shown promising anticonvulsant activity.[8] While the precise molecular mechanism is not fully elucidated in the provided search results, the evaluation in chemical-induced seizure models suggests a potential interaction with neurotransmitter systems or ion channels involved in neuronal excitability. The anticonvulsant effects were evaluated in animal models using the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures.
Compound 2r from this series was identified as a particularly active agent with a favorable safety profile, showing a high protective index.[8]
Quantitative Data: Anticonvulsant Activity and Toxicity in Mice
| Compound | Median Effective Dose (ED50) in MES test (mg/kg) | Median Toxicity Dose (TD50) (mg/kg) | Protective Index (PI = TD50/ED50) | Median Hypnotic Dose (HD50) (mg/kg) | Reference |
| 2r | 17.3 | 380.3 | 22.0 | 746.6 | [8] |
Experimental Protocols
Maximal Electroshock (MES) Test:
-
Mice were administered the test compound intraperitoneally or orally at various doses.
-
After a specified period to allow for drug absorption, a maximal electrical stimulus was delivered through corneal electrodes.
-
The ability of the compound to protect the animals from the tonic hindlimb extension phase of the seizure was recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals, was determined.[8]
Toxicity Assessment (Rotarod Test):
-
Mice were treated with the test compound.
-
At the time of peak effect, the animals were placed on a rotating rod.
-
Neurotoxicity was indicated by the inability of the animal to remain on the rod for a specified period (e.g., one minute).
-
The median toxicity dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, was calculated.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for anticonvulsant activity screening.
The 6-methyl-triazolo[4,3-b]pyridazine core is a versatile scaffold that has enabled the development of a multitude of derivatives with distinct and potent mechanisms of action. The research highlighted in this guide demonstrates the successful application of this scaffold in creating dual c-Met/Pim-1 kinase inhibitors and antitubulin agents for oncology, as well as anticonvulsant compounds for neurological disorders. The diverse biological activities of these derivatives underscore the importance of the triazolo[4,3-b]pyridazine moiety in modern drug discovery and development. Further exploration of this chemical space is likely to yield additional novel therapeutic agents with significant clinical potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | 18591-78-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Triazolo-pyridazine Derivatives as c-Met Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and preclinical evaluation of triazolo-pyridazine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of the core findings, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to c-Met and Its Role in Cancer
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair.[1] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival, and migration.[1][2]
Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is implicated in the development and progression of numerous human cancers.[1][3] Aberrant c-Met activation can lead to increased tumor cell proliferation, survival, invasion, and metastasis, making it a compelling target for anticancer drug development.[4] Triazolo-pyridazine derivatives have emerged as a promising class of small molecule inhibitors that can effectively target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling.
The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling events that are crucial for both normal physiological functions and pathological processes in cancer. The following diagram illustrates the key components and interactions within the c-Met signaling cascade.
References
Spectroscopic Analysis of 6-Methyl-triazolo[4,3-b]pyridazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of spectroscopic data, experimental methodologies, and visual representations of analytical workflows.
Core Spectroscopic Data
The structural elucidation of 6-Methyl-triazolo[4,3-b]pyridazine and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data obtained from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific data for the parent compound 6-Methyl-triazolo[4,3-b]pyridazine is not extensively detailed in the provided search results, data for closely related derivatives allows for the prediction of characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methyl-triazolo[4,3-b]pyridazine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.34 | ~21.5 |
| H-3 | - | ~146.5 |
| H-7 | ~7.15 (d) | ~113.5 |
| H-8 | ~8.20 (d) | ~125.9 |
| C-3 | - | ~142.9 |
| C-6 | - | ~153.9 |
| C-7 | - | ~119.7 |
| C-8 | - | ~126.9 |
| C-8a | - | ~152.4 |
Note: Predicted values are based on data from similar triazolo[4,3-b]pyridazine structures.[2] Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of triazolo[4,3-b]pyridazine derivatives typically exhibits characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for Triazolo[4,3-b]pyridazine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretching | 2966, 2893 |
| C-H (aromatic) | Stretching | 3061 |
| C=N | Stretching | 1612 |
| C=C | Stretching | 1566 |
| N-H | Stretching | 3383-3173 |
Source: Data compiled from analyses of various triazolo[4,3-b]pyridazine derivatives.[2][3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Chloro-3-methyl-[3][4][5]triazolo[4,3-b]pyridazine, a closely related compound, the molecular weight is 168.58 g/mol .[6] The fragmentation of triazolo[4,3-b]pyridazines often involves the loss of nitrogen and fragmentation of the pyridazine ring.
Table 3: Mass Spectrometry Data for a Related Triazolo[4,3-b]pyridazine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| 6-Chloro-3-methyl-[3][4][5]triazolo[4,3-b]pyridazine | C₆H₅ClN₄ | 168.58 | Loss of N₂, HCN, and subsequent ring fragmentation. |
Source: PubChem CID 911387.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the triazolo[4,3-b]pyridazine core gives rise to characteristic absorption bands in the UV region.
Table 4: UV-Vis Absorption Data for Triazolo-pyridazine Derivatives
| Electronic Transition | Wavelength Range (nm) |
| π-π* | 250-280 |
Source: Based on spectroscopic studies of related derivatives.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of 6-Methyl-triazolo[4,3-b]pyridazine. The following are generalized protocols based on standard laboratory practices for similar compounds.
Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
The synthesis of 6-methyl-[3][4][5]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes, often starting from a substituted pyridazine. A general procedure involves the reaction of 3-chloro-6-methylpyridazine with hydrazine, followed by cyclization with an appropriate reagent to form the triazole ring.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Standard parameters for acquisition and processing are typically used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][7]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).[4]
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of 6-Methyl-triazolo[4,3-b]pyridazine.
Caption: Workflow for the synthesis and spectroscopic analysis of 6-Methyl-triazolo[4,3-b]pyridazine.
Derivatives of 6-Methyl-triazolo[4,3-b]pyridazine have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in diseases like cancer.
Caption: Generalized signaling pathway showing the inhibitory action of triazolo[4,3-b]pyridazine derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buy 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt | 72939-64-1 [smolecule.com]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Triazolo[4,3-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This bicyclic heteroaromatic system offers a rigid framework that is amenable to substitution at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolo[4,3-b]pyridazine derivatives, focusing on their development as potent therapeutic agents, particularly in oncology.
Core Structure and Points of Modification
The fundamental triazolo[4,3-b]pyridazine ring system serves as the foundation for derivatization. The key positions for modification that significantly influence biological activity are typically the C3 and C6 positions. The nature of the linkers and the terminal substituent groups play a pivotal role in target affinity and selectivity.
Anticancer Activity: A Dominant Therapeutic Target
A substantial body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as anticancer agents. These compounds have been shown to inhibit various protein kinases and disrupt critical cellular processes like tubulin polymerization.
Kinase Inhibition
Triazolo[4,3-b]pyridazine derivatives have been extensively explored as inhibitors of several key kinases implicated in cancer progression, including c-Met, PIM kinases, and EGFR.
c-Met and Pim-1 Kinase Inhibition:
Recent studies have successfully designed dual inhibitors of c-Met and Pim-1 kinases, which are both significant targets in cancer therapy.[1][4][5][6][7] The general SAR for these dual inhibitors can be summarized as follows:
-
Arylhydrazone Moiety: The presence of a substituted arylhydrazone moiety is crucial for activity.
-
Substitution on the Phenyl Ring: Electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring attached to the hydrazone linker tend to enhance inhibitory activity. For instance, compound 4g with a p-methoxy and p-hydroxy substitution pattern demonstrated potent dual inhibition of c-Met and Pim-1.[1][4][5][6][7]
-
Linker: The hydrazone linker appears to be optimal for this class of dual inhibitors.
Table 1: Inhibitory Activity of Selected Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases
| Compound | R Substituent | c-Met IC50 (µM) | Pim-1 IC50 (µM) | Mean GI% (NCI-60) |
| 4a | 4-hydroxyphenyl | - | - | 29.08[1][4][5] |
| 4g | 4-hydroxy-3-methoxyphenyl | 0.163 ± 0.01[1][4][5] | 0.283 ± 0.01[1][4][5] | 55.84[1][4][5] |
PIM Kinase Family Inhibition:
The triazolo[4,3-b]pyridazine scaffold has also been utilized to develop selective PIM kinase inhibitors.[8][9] A scaffold hopping strategy from a previously reported pan-PIM inhibitor led to a novel tricyclic series.[8][9] The SAR studies revealed that modifications to the terminal quinoline moiety could modulate the selectivity profile between PIM-1, PIM-2, and PIM-3.[8][9] For example, compound 42 from this series was identified as a highly selective PIM-1/PIM-3 inhibitor with low hERG inhibition.[8]
EGFR Inhibition:
Some triazole-clubbed pyrimidine derivatives, which can be considered related scaffolds, have shown potential as EGFR inhibitors. One derivative, RDg , featuring a 4-chlorophenyl group, was identified as a potent compound that induced cell-cycle arrest at the sub-G0 phase.[10]
Antitubulin Activity
A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were designed as analogues of Combretastatin A-4 (CA-4), a potent antitubulin agent.[2] In these analogues, the flexible (Z,E)-butadiene linker of CA-4 was replaced by the rigid triazolo[4,3-b]pyridazine scaffold.[2]
-
A-Ring Substitution: A 3,4,5-trimethoxyphenyl moiety as the A-ring was found to be a critical component for cytotoxicity, consistent with the pharmacophore of CA-4.[2]
-
B-Ring Substitution: The substitution on the B-ring significantly impacted antiproliferative activity. Compound 4q , with a 3-amino-4-methoxyphenyl moiety as the B-ring, displayed highly potent activity against SGC-7901, A549, and HT-1080 cell lines, with IC50 values comparable to CA-4.[2]
Table 2: Antiproliferative Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines
| Compound | B-Ring Substituent | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |
| 4q | 3-amino-4-methoxyphenyl | 0.014[2] | 0.008[2] | 0.012[2] |
| CA-4 | - | - | 0.009–0.012[2] | - |
Anti-Infective Activity
Beyond oncology, the triazolo[4,3-b]pyridazine scaffold has shown promise in the development of anti-infective agents.
Anti-Cryptosporidium Activity
A lead compound, SLU-2633, containing a triazolopyridazine head group, was identified as a potent agent against Cryptosporidium parvum.[11] SAR studies focused on replacing this head group to maintain potency while reducing hERG channel affinity.[11] The 7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazine derivative 17a was found to be a potent analogue with an improved lipophilic efficiency and reduced hERG inhibition compared to the lead compound.[11]
Antimicrobial Activity
Certain 1,2,4-triazole and[1][2][3]triazolo[4,3-b]pyridazine derivatives have been evaluated for their antimicrobial properties. Compounds 4 and 6 from one study revealed promising antimicrobial activities when compared to standard drugs like Ciprofloxacin and Ketoconazole.[12]
Experimental Protocols
The evaluation of triazolo[4,3-b]pyridazine derivatives involves a standard cascade of in vitro and in cellulo assays.
In Vitro Antiproliferative Assay (NCI-60 Screen)
-
Objective: To evaluate the broad-spectrum anticancer activity of the synthesized compounds.
-
Methodology: The compounds are submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). They are tested at a single dose (typically 10 µM) against a panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. The results are reported as the percentage of growth inhibition (GI%).[5][6]
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compounds against specific protein kinases (e.g., c-Met, Pim-1).
-
Methodology: Kinase activity is measured using a variety of platforms, such as ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the enzymatic reaction. The compounds are incubated with the kinase, substrate (a suitable peptide or protein), and ATP. The reaction is stopped, and a reagent is added to convert the generated ADP to ATP. The newly synthesized ATP is then measured using a luciferase/luciferin reaction, and the luminescence signal is correlated with kinase activity. IC50 values are calculated from dose-response curves.
Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Methodology: Cancer cells (e.g., MCF-7) are treated with the test compound for a specified period (e.g., 48 hours). The cells are then harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1][4][5]
Apoptosis Assay
-
Objective: To determine if the compounds induce programmed cell death (apoptosis).
-
Methodology:
-
Annexin V/PI Staining: Treated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-9, can be measured using a colorimetric or fluorometric assay.[1][4][5] The assay utilizes a specific caspase substrate that is cleaved by the active enzyme to produce a detectable signal.
-
Visualizations
Signaling Pathway
Caption: c-Met and Pim-1 Signaling Pathways Targeted by Triazolo[4,3-b]pyridazine Derivatives.
Experimental Workflow
Caption: General Experimental Workflow for SAR Studies of Triazolo[4,3-b]pyridazine Derivatives.
Logical Relationship
Caption: Logical Relationship of Structural Modifications to Biological Activity.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.msa.edu.eg [repository.msa.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Core of 6-Methyl-triazolo[4,3-b]pyridazine and Its Derivatives
Introduction
The compound 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic molecule that primarily serves as a crucial building block in the synthesis of more complex and biologically active compounds.[4] While research on the standalone biological activity of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine is limited, its derivatives have emerged as significant candidates in drug discovery, showing promise in oncology, neurology, and anti-inflammatory research.[1] This technical guide delves into the potential therapeutic targets of molecules derived from the 6-Methyl-triazolo[4,3-b]pyridazine scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Potential Therapeutic Targets
Derivatives of the triazolo[4,3-b]pyridazine core have been investigated for a range of therapeutic applications. The primary areas of interest include their roles as inhibitors of c-Met and Pim-1 kinases, anticonvulsant agents, and P2X7 receptor antagonists.
Dual c-Met/Pim-1 Kinase Inhibition in Oncology
The c-Met and Pim-1 kinases are recognized as potential targets for cancer therapy.[2][3] A series of novel triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated as dual inhibitors of these enzymes, demonstrating significant antitumor activity.[2][3]
Quantitative Data for a Lead Derivative (Compound 4g)
| Target | IC50 (μM) | Cell Line | Effect |
| c-Met | 0.163 ± 0.01 | - | Potent inhibitory activity |
| Pim-1 | 0.283 ± 0.01 | - | Potent inhibitory activity |
| - | - | MCF-7 | S-phase cell cycle arrest |
| - | - | MCF-7 | 29.61-fold increase in apoptosis |
Signaling Pathway
The inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives impacts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[2][3]
Caption: Inhibition of c-Met and Pim-1 signaling by a triazolo[4,3-b]pyridazine derivative.
Experimental Protocols
In Vitro Antiproliferative Assay (NCI-60)
-
Cell Lines: A panel of 60 human tumor cell lines was used.
-
Compound Concentration: Test compounds were evaluated at a single dose of 10 μM.[3]
-
Assay Principle: The assay measures the growth inhibition percentage (GI%) for each cell line.
-
Data Analysis: The mean GI% across all cell lines is calculated to determine the overall antiproliferative effect.[3]
Kinase Inhibition Assay (c-Met and Pim-1)
-
Enzymes: Recombinant c-Met and Pim-1 kinases.
-
Substrate: A suitable peptide substrate for each kinase.
-
Detection: The assay measures the phosphorylation of the substrate, typically using a luminescence-based method to quantify ATP consumption.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.
Cell Cycle Analysis
-
Cell Line: MCF-7 human breast cancer cells.
-
Treatment: Cells are treated with the test compound (e.g., compound 4g).
-
Staining: Cells are stained with propidium iodide (PI) to label DNA.
-
Analysis: Flow cytometry is used to analyze the DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][3]
Apoptosis Assay
-
Cell Line: MCF-7 cells.
-
Treatment: Cells are treated with the test compound.
-
Staining: Cells are stained with Annexin V and PI.
-
Analysis: Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Experimental Workflow
Caption: Workflow for the discovery of dual c-Met/Pim-1 inhibitors.
Anticonvulsant Activity
A series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives have demonstrated significant anticonvulsant properties with a favorable safety profile.[6]
Quantitative Data for a Lead Derivative (Compound 2r)
| Test | Parameter | Value (mg/kg) |
| Anti-Maximal Electroshock (MES) | ED50 | 17.3 |
| Neurotoxicity (Rotarod) | TD50 | 380.3 |
| Hypnotic Dose | HD50 | 746.6 |
| Protective Index (PI = TD50/ED50) | - | 22.0 |
Experimental Protocols
Maximal Electroshock (MES) Test
-
Animal Model: Mice.
-
Procedure: An electrical stimulus is applied via corneal electrodes to induce seizures.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is measured.
-
ED50 Calculation: The median effective dose (ED50) required to protect 50% of the animals is determined.[6]
Rotarod Neurotoxicity Test
-
Animal Model: Mice.
-
Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a specified time is assessed.
-
Endpoint: Neurological deficit is indicated by the inability to maintain balance on the rod.
-
TD50 Calculation: The median toxic dose (TD50) that causes neurotoxicity in 50% of the animals is determined.[6]
P2X7 Receptor Antagonism for Mood Disorders
Derivatives of a related tetrahydro-[1][2][6]triazolo[4,5-c]pyridine scaffold have been developed as potent antagonists of the P2X7 receptor, with potential applications in the treatment of mood disorders.[7]
Quantitative Data for a Lead Derivative (Compound 35)
| Parameter | Value | Species |
| ED50 (Receptor Occupancy) | 0.07 mg/kg | Rat |
Experimental Protocols
In Vivo P2X7 Receptor Occupancy
-
Animal Model: Rats.
-
Procedure: Animals are dosed orally with the test compound.
-
Tracer: A radiolabeled tracer that binds to the P2X7 receptor is administered.
-
Analysis: The displacement of the tracer by the test compound is measured in the brain to determine receptor occupancy.
-
ED50 Calculation: The dose required to achieve 50% receptor occupancy (ED50) is calculated.[7]
The 6-Methyl-triazolo[4,3-b]pyridazine core is a versatile scaffold that enables the development of potent and selective modulators of various therapeutic targets. Its derivatives have shown significant promise as dual c-Met/Pim-1 inhibitors for cancer, anticonvulsants for neurological disorders, and P2X7 antagonists for mood disorders. The data and protocols presented in this guide highlight the therapeutic potential of this chemical class and provide a framework for further research and drug development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | 18591-78-1 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application of 6-Methyl-triazolo[4,3-b]pyridazine in Agrochemical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The[1][2][]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse biological activities. Emerging research now indicates its potential utility in the agrochemical field as a promising lead for the development of novel fungicides, herbicides, and insecticides. The inherent chemical stability and versatile substitution patterns of this scaffold allow for the fine-tuning of its biological activity, making it an attractive starting point for agrochemical discovery programs. This document outlines the potential applications of 6-Methyl-triazolo[4,3-b]pyridazine and its derivatives in agrochemical research, with a focus on its fungicidal properties.
Potential Agrochemical Applications
The pyridazine moiety and the fused triazole ring are common features in a variety of bioactive molecules. In an agricultural context, derivatives of the parent triazolo[4,3-b]pyridazine core have shown promise in several areas:
-
Fungicidal Activity: The most promising application appears to be in the development of novel fungicides. Research on related structures, such as 6-Chloro-3-[(4-fluorophenoxy)methyl][1][2][]triazolo[4,3-b]pyridazine, has demonstrated potential efficacy against significant plant pathogens like Fusarium oxysporum.[] This suggests that the triazolo[4,3-b]pyridazine core can serve as a pharmacophore to target essential fungal enzymes.
-
Herbicidal Activity: While less explored for this specific scaffold, the broader class of pyridazine derivatives has been investigated for herbicidal properties.[] Strategic substitution on the 6-Methyl-triazolo[4,3-b]pyridazine ring could lead to the discovery of compounds that inhibit key plant biosynthetic pathways.
-
Insecticidal Activity: Pyridazine and its derivatives have also been associated with insecticidal and anti-feedant activities.[] This opens up the possibility of developing 6-Methyl-triazolo[4,3-b]pyridazine-based insecticides, potentially targeting the insect nervous system.
Synthesis of the Core Scaffold
The 6-Methyl-triazolo[4,3-b]pyridazine core can be synthesized through several established routes. A common method involves the condensation of a substituted pyridazine with a hydrazine, followed by cyclization.
Caption: General synthesis pathway for 6-Methyl-triazolo[4,3-b]pyridazine.
Experimental Protocols
The following are generalized protocols for the initial screening of 6-Methyl-triazolo[4,3-b]pyridazine and its derivatives for agrochemical activity.
Protocol 1: In Vitro Antifungal Assay
This protocol is adapted from standard methodologies for assessing the efficacy of novel compounds against fungal pathogens.
Objective: To determine the in vitro fungicidal activity of 6-Methyl-triazolo[4,3-b]pyridazine derivatives against a panel of plant pathogenic fungi.
Materials:
-
Test compounds (dissolved in DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes, micropipettes, and other standard microbiology lab equipment
-
Positive control (e.g., a commercial fungicide like Carbendazim)
-
Negative control (DMSO)
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 45-50°C.
-
Add the test compound (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).
-
Pour the amended agar into sterile petri dishes and allow to solidify.
-
In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Prepare control plates containing only DMSO (negative control) and a commercial fungicide (positive control).
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for active compounds by testing a wider range of concentrations and using appropriate statistical software.
Caption: Workflow for the in vitro antifungal assay.
Protocol 2: Preliminary Herbicidal Screening
This protocol outlines a basic method for evaluating the pre- and post-emergence herbicidal activity of test compounds.
Objective: To assess the potential herbicidal effects of 6-Methyl-triazolo[4,3-b]pyridazine derivatives on representative weed species.
Materials:
-
Test compounds (formulated as an emulsifiable concentrate or wettable powder)
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots filled with a standard potting mix
-
Greenhouse or controlled environment growth chamber
-
Spray chamber for uniform application
-
Positive control (e.g., a commercial herbicide like Glyphosate)
-
Negative control (formulation blank)
Procedure:
Pre-emergence Application:
-
Sow seeds of the target weed species at a uniform depth in pots.
-
Prepare solutions/suspensions of the test compounds at various concentrations (e.g., 100, 500, 1000 g a.i./ha).
-
Apply the treatments uniformly to the soil surface using a spray chamber.
-
Place the pots in a greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control.
Post-emergence Application:
-
Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound formulations to the foliage of the seedlings using a spray chamber.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control and phytotoxicity symptoms using a rating scale (e.g., 0% = no effect, 100% = complete kill).
Data Presentation
Quantitative data from screening assays should be systematically recorded to allow for structure-activity relationship (SAR) analysis.
Table 1: In Vitro Antifungal Activity of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
| Compound ID | R-group at C3 | R-group at C8 | F. oxysporum EC50 (µg/mL) | B. cinerea EC50 (µg/mL) |
| 6-Me-TP | H | H | >100 | >100 |
| Derivative 1 | 4-F-PhO-CH2- | Cl | Data from literature[] | Not available |
| Derivative 2 | ... | ... | ... | ... |
| Carbendazim | (Positive Control) | 1.5 | 0.8 |
This table is a template. Data for derivatives would be populated from experimental results.
Proposed Mode of Action (Fungicidal)
Based on molecular docking studies of a related chloro-substituted triazolo[4,3-b]pyridazine against Fusarium oxysporum, a potential mode of action is the inhibition of a key fungal enzyme.[] The triazole nitrogen atoms are often crucial for coordinating with metal ions in the active sites of metalloenzymes, such as cytochrome P450-dependent enzymes involved in sterol biosynthesis.
Caption: Proposed mechanism of fungicidal action.
Conclusion
The 6-Methyl-triazolo[4,3-b]pyridazine scaffold represents a promising starting point for the discovery of new agrochemicals. Initial evidence points towards its potential as a fungicide, and further derivatization and screening are warranted to explore its full potential in controlling plant diseases, weeds, and insect pests. The protocols outlined in this document provide a framework for the initial evaluation of this and related compound series.
References
Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic routes, offering a reproducible methodology for obtaining these valuable scaffolds.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a prominent scaffold in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a methyl group at the 6-position of this bicyclic heteroaromatic system can significantly influence its physicochemical properties and biological target interactions. This application note details a reliable synthetic pathway to access these derivatives, starting from the commercially available precursor, 3-chloro-6-methylpyridazine.
Synthetic Strategy
The general synthetic approach involves a two-step sequence:
-
Hydrazinolysis: Nucleophilic substitution of the chlorine atom in 3-chloro-6-methylpyridazine with hydrazine hydrate to form the key intermediate, 3-hydrazino-6-methylpyridazine.
-
Annulation: Cyclization of the hydrazinylpyridazine intermediate with an appropriate reagent to construct the triazole ring, yielding the desired 6-Methyl-triazolo[4,3-b]pyridazine derivative. The choice of the cyclizing agent determines the substituent at the 3-position of the final product.
A schematic representation of this synthetic pathway is provided below.
Caption: General synthetic route for 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazino-6-methylpyridazine
This protocol describes the synthesis of the key intermediate, 3-hydrazino-6-methylpyridazine, from 3-chloro-6-methylpyridazine.
Materials:
-
3-Chloro-6-methylpyridazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is washed with cold water and dried under vacuum to afford 3-hydrazino-6-methylpyridazine.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield (%) |
| 3-Chloro-6-methylpyridazine | 3-Hydrazino-6-methylpyridazine | Hydrazine hydrate, Ethanol | 4-6 hours | Reflux | 85-95 |
Protocol 2: Synthesis of 3-Substituted-6-methyl-[1][2][3]triazolo[4,3-b]pyridazines
This protocol outlines the cyclization of 3-hydrazino-6-methylpyridazine to form the triazole ring. The nature of the 'R' group at the 3-position is determined by the choice of the cyclizing agent.
Materials:
-
3-Hydrazino-6-methylpyridazine
-
Cyclizing agent (e.g., triethyl orthoformate for R=H, acyl chloride for R=alkyl/aryl)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure (Example with Triethyl Orthoformate for 3-unsubstituted derivative):
-
A mixture of 3-hydrazino-6-methylpyridazine (1.0 eq) and triethyl orthoformate (3.0 eq) in ethanol is heated to reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel or recrystallization from a suitable solvent to yield the 6-methyl-[1][2][3]triazolo[4,3-b]pyridazine.
Procedure (Example with Acyl Chloride for 3-substituted derivative):
-
To a solution of 3-hydrazino-6-methylpyridazine (1.0 eq) in a suitable solvent (e.g., pyridine or acetic acid), the corresponding acyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours, followed by heating to reflux for 4-8 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification by column chromatography or recrystallization affords the desired 3-substituted-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine.
Quantitative Data (Representative Examples):
| Starting Material | Cyclizing Agent | Product | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-Hydrazino-6-methylpyridazine | Triethyl orthoformate | 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | Ethanol | 8-12 hours | Reflux | 70-85 |
| 3-Hydrazino-6-methylpyridazine | Acetyl chloride | 3,6-Dimethyl-[1][2][3]triazolo[4,3-b]pyridazine | Acetic Acid | 4-8 hours | Reflux | 65-80 |
| 3-Hydrazino-6-methylpyridazine | Benzoyl chloride | 6-Methyl-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine | Pyridine | 4-8 hours | Reflux | 75-90 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
Caption: Workflow for synthesis and purification of target compounds.
Conclusion
The protocols described in this application note provide a clear and reproducible pathway for the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine derivatives. By utilizing commercially available starting materials and well-established synthetic transformations, researchers can efficiently access a variety of derivatives for further investigation in drug discovery and development programs. The provided data tables and workflow diagrams are intended to facilitate the practical implementation of these synthetic methods in a laboratory setting.
References
Application Notes and Protocols for 6-Methyl-triazolo[4,3-b]pyridazine in Anti-Cancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Methyl-triazolo[4,3-b]pyridazine derivatives as a promising scaffold in the development of novel anti-cancer agents. This document details their mechanism of action, protocols for key experimental evaluations, and summarizes their efficacy against various cancer cell lines.
Introduction
The 6-Methyl-triazolo[4,3-b]pyridazine core structure has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against key oncogenic kinases, including c-Met and Pim-1, leading to the induction of apoptosis and cell cycle arrest in cancer cells. These compounds hold significant promise for the development of targeted anti-cancer therapeutics.
Mechanism of Action
Derivatives of 6-Methyl-triazolo[4,3-b]pyridazine primarily exert their anti-cancer effects by inhibiting critical signaling pathways involved in tumor growth, proliferation, and survival. The main molecular targets identified are c-Met and Pim-1 kinases.
-
c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades such as the PI3K/AKT/mTOR pathway. Dysregulation of the HGF/c-Met axis is implicated in tumorigenesis and metastasis. 6-Methyl-triazolo[4,3-b]pyridazine derivatives have been shown to be potent inhibitors of c-Met kinase.[1]
-
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[2] Overexpression of Pim-1 is associated with various cancers. Certain 6-Methyl-triazolo[4,3-b]pyridazine analogs have been identified as selective inhibitors of Pim-1 kinase.[3]
-
Dual c-Met/Pim-1 Inhibition: Some derivatives have been designed as dual inhibitors, targeting both c-Met and Pim-1 kinases. This dual-inhibition strategy can lead to synergistic anti-cancer effects and potentially overcome resistance mechanisms.
The inhibition of these kinases by 6-Methyl-triazolo[4,3-b]pyridazine derivatives leads to the downstream suppression of pro-survival signals, induction of apoptosis, and cell cycle arrest.
Signaling Pathways
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of representative 6-Methyl-triazolo[4,3-b]pyridazine derivatives against various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ in µM) of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | SGC-7901 (Gastric) | HT-1080 (Fibrosarcoma) |
| 12e [1] | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | - | - |
| 4q [4] | 0.008 | - | - | 0.014 | 0.012 |
| 4a | - | - | - | - | - |
| 4g | - | Arrests in S phase | - | - | - |
Note: '-' indicates data not available from the provided search results.
Table 2: Kinase Inhibitory Activity (IC₅₀ in µM)
| Compound | c-Met Kinase | Pim-1 Kinase |
| 12e [1] | 0.090 | - |
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 |
Note: '-' indicates data not available from the provided search results.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of novel 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
Synthesis of 6-Methyl-[1][2][4]triazolo[4,3-b]pyridazine Derivatives
A general synthetic route involves the cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate to form a key intermediate. This is followed by chlorination using phosphorus oxychloride (POCl₃) to yield 8-chloro-6-methyl-[1][2]triazolo[4,3-b]pyridazine. Subsequent substitution reactions with various aromatic amines or phenols lead to the final target compounds.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with the test compound for the desired time.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., c-Met, Pim-1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Conclusion
The 6-Methyl-triazolo[4,3-b]pyridazine scaffold represents a versatile and potent platform for the development of novel anti-cancer agents. Its derivatives have demonstrated significant efficacy in vitro through the inhibition of key oncogenic kinases, leading to cancer cell death and inhibition of proliferation. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology drug discovery to further explore and optimize this promising class of compounds.
References
Application Notes and Protocols for High-Throughput Screening of 6-Methyl-triazolo[4,3-b]pyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Methyl-triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. These compounds have shown promise as potent inhibitors of various protein kinases, including c-Met and Pim-1, which are implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] Furthermore, derivatives of this scaffold have been investigated for their anticonvulsant and antitubulin activities.[3][4] The diverse therapeutic potential of these analogs makes them attractive candidates for high-throughput screening (HTS) campaigns to identify novel lead compounds for drug discovery.
These application notes provide a comprehensive guide for the high-throughput screening of 6-Methyl-triazolo[4,3-b]pyridazine analogs. Detailed protocols for biochemical and cell-based assays are outlined, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Triazolo[4,3-b]pyridazine Analogs
The following table summarizes the reported biological activities of various triazolo[4,3-b]pyridazine analogs against different cancer cell lines and kinases. This data highlights the potential of this chemical scaffold and provides a reference for hit validation and comparison.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| 4g | c-Met | Biochemical | 0.163 ± 0.01 | - | [1] |
| Pim-1 | Biochemical | 0.283 ± 0.01 | - | [1] | |
| MCF-7 | Antiproliferative | - | MCF-7 | [1] | |
| 4a | c-Met/Pim-1 | Antiproliferative | - | 60 cancer cell lines | [1] |
| 4q | Tubulin | Antiproliferative | 0.014 | SGC-7901 | [4] |
| 0.008 | A549 | [4] | |||
| 0.012 | HT-1080 | [4] | |||
| Compound 12 | Tankyrase-1 | Biochemical | - | - | [5] |
| Tankyrase-2 | Biochemical | - | - | [5] | |
| Compound 2r | MES-induced seizures | In vivo | ED50: 17.3 mg/kg | Mice | [3] |
Signaling Pathway
Many 6-Methyl-triazolo[4,3-b]pyridazine analogs exert their anticancer effects by inhibiting protein kinases that are key components of oncogenic signaling pathways. A significant pathway targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[6] Inhibition of kinases like c-Met and Pim-1 by these analogs can effectively block this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The general workflow for a high-throughput screening campaign to identify novel inhibitors of a target kinase from a library of 6-Methyl-triazolo[4,3-b]pyridazine analogs is depicted below. This process involves initial screening of the entire library at a single concentration, followed by confirmation of hits and determination of their potency.
Caption: General high-throughput screening workflow.
Biochemical Kinase Assay: LANCE® Ultra TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for screening inhibitors of a target kinase (e.g., c-Met or Pim-1). The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase.
Materials:
-
Target kinase (e.g., recombinant human c-Met or Pim-1)
-
ULight™-labeled peptide substrate
-
LANCE® Europium-labeled anti-phospho-specific antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10 mM EDTA in LANCE Detection Buffer)
-
LANCE® Detection Buffer
-
384-well white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the 6-Methyl-triazolo[4,3-b]pyridazine analogs in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Dilute the kinase to the desired concentration in kinase reaction buffer. Add 5 µL of the diluted kinase to each well.
-
Initiation of Kinase Reaction: Prepare a mix of the ULight™-labeled peptide substrate and ATP in kinase reaction buffer. Add 5 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of stop solution to each well to terminate the kinase reaction.
-
Detection: Add 5 µL of the Europium-labeled anti-phospho-specific antibody diluted in LANCE® Detection Buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (ULight™).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration and calculate the IC50 values using a suitable data analysis software.
Cell-Based Antiproliferative Assay: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of the 6-Methyl-triazolo[4,3-b]pyridazine analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
6-Methyl-triazolo[4,3-b]pyridazine analogs
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom microplates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-Methyl-triazolo[4,3-b]pyridazine analogs in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and characterization of 6-Methyl-triazolo[4,3-b]pyridazine analogs. By employing these methodologies, researchers can efficiently identify and advance promising lead compounds for the development of novel therapeutics targeting a range of diseases, including cancer. The provided data and pathway visualizations serve as valuable resources for understanding the mechanism of action and prioritizing hit compounds for further investigation.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 3. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase [benthamopenarchives.com]
- 4. promega.com [promega.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Molecular Docking Studies of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 6-methyl-triazolo[4,3-b]pyridazine derivatives as potential therapeutic agents. This document covers their synthesis, molecular docking against key cancer targets such as c-Met and Pim-1 kinases, and methods for evaluating their biological activity.
Introduction
The[1][2]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this heterocyclic system have shown promise as potent inhibitors of various kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Notably, certain 6-methyl-triazolo[4,3-b]pyridazine derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases.[1][3] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, angiogenesis, and metastasis. The Pim-1 proto-oncogene encodes a serine/threonine kinase that plays a crucial role in cell survival and proliferation. The dual inhibition of these pathways presents a promising strategy for cancer therapy.[1][3]
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in structure-based drug design, allowing for the rational design and optimization of lead compounds.
Data Presentation: Quantitative Analysis of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
The following tables summarize the in vitro biological activities of selected 6-methyl-triazolo[4,3-b]pyridazine derivatives against c-Met and Pim-1 kinases, as well as their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 | |
| 4a | c-Met | Data not specified in the provided context |
| Pim-1 | Data not specified in the provided context |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][3]
Table 2: Anti-proliferative Activity of Selected Derivatives
| Compound ID | Cell Line | Mean GI% |
| 4g | 60 cancer cell lines | 55.84 |
| 4a | 60 cancer cell lines | 29.08 |
GI%: Growth Inhibition Percentage.[1][3]
Experimental Protocols
Protocol 1: General Synthesis of 6-Methyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
This protocol is adapted from generalized procedures for the synthesis of similar triazolo[4,3-b]pyridazine derivatives.
Materials:
-
6-Methyl-3-hydrazinylpyridazine
-
Appropriate aromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Reflux apparatus
-
Filtration equipment
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Preparation of Hydrazone Intermediate: a. Dissolve 1 equivalent of 6-methyl-3-hydrazinylpyridazine in absolute ethanol by heating. b. To the clear solution, add 1.1 equivalents of the desired aromatic aldehyde. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the hydrazone intermediate.
-
Oxidative Cyclization to form the Triazolo[4,3-b]pyridazine Ring: a. Suspend the obtained hydrazone intermediate in a suitable solvent like nitrobenzene or acetic acid. b. Add an oxidizing agent, such as ferric chloride (FeCl₃) or bromine in acetic acid, portion-wise at room temperature. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. Pour the reaction mixture into ice-cold water. e. Collect the resulting solid by filtration, wash thoroughly with water, and then with a suitable organic solvent to remove impurities. f. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the final 6-methyl-3-aryl-[1][2]triazolo[4,3-b]pyridazine derivative.
Protocol 2: Molecular Docking of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases
This protocol outlines a general workflow for performing molecular docking studies using AutoDock, a widely used docking software.
Software and Resources:
-
AutoDock Tools (ADT)
-
AutoDock Vina or AutoDock 4
-
PyMOL or UCSF Chimera for visualization
-
Protein Data Bank (PDB) for receptor structures (e.g., c-Met: 3CCN, Pim-1: 3BGQ)[4]
Procedure:
-
Receptor Preparation: a. Download the crystal structures of the target kinases (c-Met and Pim-1) from the PDB. b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands or ions. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges for the protein atoms. f. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Draw the 2D structure of the 6-methyl-triazolo[4,3-b]pyridazine derivative using a chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., MOL or SDF). b. Open the ligand file in AutoDock Tools. c. Assign Gasteiger charges to the ligand atoms. d. Detect the rotatable bonds and set the desired number of active torsions. e. Save the prepared ligand in PDBQT format.
-
Grid Box Generation: a. Load the prepared receptor (PDBQT file) into ADT. b. Define the active site for docking. This is typically centered on the co-crystallized ligand or identified through literature. For c-Met, the ATP-binding site involves key residues like Met1160 and Tyr1230.[4] c. Set the grid box dimensions to encompass the entire binding pocket. A typical grid size is 60x60x60 Å with a spacing of 0.375 Å. d. Run AutoGrid to generate the grid parameter file (.gpf) and the corresponding grid map files.
-
Docking Simulation: a. Prepare the docking parameter file (.dpf) in ADT, specifying the prepared receptor and ligand PDBQT files, and the grid parameter file. b. Choose the appropriate search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock 4). c. Set the number of docking runs (e.g., 100). d. Launch the docking calculation using AutoDock.
-
Analysis of Results: a. Analyze the docking log file (.dlg) to view the results, including binding energies and inhibition constant (Ki) estimates for different docked conformations. b. The conformations are clustered based on root-mean-square deviation (RMSD). The cluster with the lowest binding energy and the highest population is typically considered the most favorable binding mode. c. Visualize the docked poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's active site residues using PyMOL or UCSF Chimera.
Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant c-Met or Pim-1 kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (6-methyl-triazolo[4,3-b]pyridazine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the compound in DMSO to create a range of concentrations.
-
Assay Setup: a. In a multi-well plate, add a small volume of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme). b. Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. c. Add the master mix to each well containing the compound. d. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Kinase Reaction Initiation: a. Prepare an ATP solution in the kinase assay buffer. b. Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: a. Stop the kinase reaction. b. Add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to the kinase activity. c. Measure the luminescence signal using a plate reader.
-
Data Analysis: a. The luminescence signal is inversely proportional to the kinase inhibition. b. Normalize the data using the positive and negative controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of 3,6-Diaryl-triazolo[4,3-b]pyridazines as Antitubulin Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines as potent antitubulin agents. The information is intended to guide researchers in the fields of medicinal chemistry and cancer biology in the development of novel anticancer therapeutics.
Introduction
Tubulin is a critical cellular protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[4] Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization by binding to the colchicine site.[1] However, its clinical utility is limited by its poor solubility and isomerization of the cis-stilbene bridge to the less active trans-isomer.
The 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine scaffold has been designed as a rigid analogue of CA-4, where the easily isomerized (Z,E)-butadiene linker is replaced.[1][2][3][5] This modification aims to lock the molecule in a bioactive conformation, potentially leading to improved stability and potent antitubulin activity. This document details the synthetic route to these compounds and the protocols for evaluating their biological activity.
Data Presentation
The antiproliferative activity of the synthesized 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine analogues was evaluated against three human cancer cell lines: gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Table 1: Antiproliferative Activity (IC50, μM) of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines.
| Compound | A-Ring | B-Ring | SGC-7901 (IC50, μM) | A549 (IC50, μM) | HT-1080 (IC50, μM) |
| 4a | 3,4,5-trimethoxyphenyl | phenyl | 0.85 | 0.92 | 1.12 |
| 4b | 3,4,5-trimethoxyphenyl | 4-methylphenyl | 0.65 | 0.78 | 0.88 |
| 4c | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 0.45 | 0.51 | 0.62 |
| 4d | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | 0.71 | 0.83 | 0.95 |
| 4e | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | 0.58 | 0.69 | 0.79 |
| 4f | 3,4,5-trimethoxyphenyl | 4-bromophenyl | 0.62 | 0.75 | 0.85 |
| 4g | 3,4,5-trimethoxyphenyl | 4-hydroxyphenyl | 0.35 | 0.42 | 0.51 |
| 4h | 3,4,5-trimethoxyphenyl | 3-hydroxyphenyl | 0.28 | 0.35 | 0.42 |
| 4i | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | 0.15 | 0.18 | 0.22 |
| 4j | 3,4,5-trimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |
| 4k | 3,4,5-trimethoxyphenyl | 3,4-dimethoxyphenyl | 0.21 | 0.25 | 0.31 |
| 4l | 3,4,5-trimethoxyphenyl | 2,4-dimethoxyphenyl | 0.33 | 0.41 | 0.49 |
| 4m | 3,4,5-trimethoxyphenyl | 3,4,5-trimethoxyphenyl | 0.18 | 0.22 | 0.28 |
| 4n | 3,4-dimethoxyphenyl | 4-methoxyphenyl | 1.25 | 1.51 | 1.82 |
| 4o | 4-methoxyphenyl | 4-methoxyphenyl | 5.62 | 6.81 | 8.12 |
| 4p | 3,4-dimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.025 | 0.015 | 0.018 |
| 4q | 3,4,5-trimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |
| 4r | 2,4,6-trimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.031 | 0.021 | 0.025 |
| 4s | 2,3,4-trimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.045 | 0.032 | 0.038 |
| 4t | 3,5-dimethoxyphenyl | 3-amino-4-methoxyphenyl | 0.082 | 0.065 | 0.075 |
| 4u | 4-ethoxyphenyl | 3-amino-4-methoxyphenyl | 0.55 | 0.68 | 0.79 |
| CA-4 | - | - | 0.012 | 0.009 | 0.011 |
Data extracted from Li et al., 2016.[1][2][3]
Mandatory Visualizations
Caption: Synthetic workflow for 3,6-diaryl-triazolo[4,3-b]pyridazines.
References
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key considerations in the preclinical development of PIM kinase inhibitors, a promising class of targeted cancer therapeutics. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell survival, proliferation, and resistance to apoptosis. Their overexpression is linked to poor prognosis in a variety of hematological malignancies and solid tumors, making them attractive targets for drug development.
This document outlines the core signaling pathways, presents quantitative data for representative inhibitors, and provides detailed protocols for essential in vitro and in vivo assays to characterize novel PIM inhibitory compounds.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active and primarily regulated at the transcriptional level. A key upstream signaling cascade is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by various cytokines and growth factors. Upon activation, STAT proteins translocate to the nucleus and induce the expression of PIM kinases. Once expressed, PIM kinases phosphorylate a wide array of downstream substrates that regulate critical cellular processes.
Key downstream targets and their functions include:
-
Apoptosis Regulation : PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter), thereby promoting cell survival.
-
Cell Cycle Progression : They influence cell cycle modulators such as p21Cip1/Waf1 and CDC25A, promoting cell cycle advancement.
-
Transcriptional Regulation : PIM kinases can phosphorylate and enhance the activity of the proto-oncogene c-Myc, a critical regulator of cell proliferation.
The diagram below illustrates the central role of PIM kinases in cell signaling.
Data Presentation: Comparative Inhibitor Potency
The development of PIM inhibitors has yielded several potent compounds, many of which are pan-inhibitors targeting all three isoforms. The selection of an inhibitor for research or therapeutic development should consider its potency against each isoform and its selectivity profile across the broader kinome to minimize off-target effects.
Table 1: Biochemical Potency of Representative PIM Kinase Inhibitors
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) | Reference(s) |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.
Table 2: Cellular Activity of Representative PIM Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Compound 14 | MOLM-16 (Leukemia) | Growth Inhibition | 200 | |
| PIM1-1 | Daudi (Burkitt's Lymphoma) | Cell Viability | 10,000 | |
| PIM1-1 | Raji (Burkitt's Lymphoma) | Cell Viability | 20,000 | |
| AZD1208 | MOLM-16 (Leukemia) | Growth Inhibition | <200 | |
| SGI-1776 | MOLM-16 (Leukemia) | Growth Inhibition | >200 |
Note: Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell membrane permeability and intracellular ATP concentrations.
Experimental Workflow for PIM Inhibitor Development
The preclinical evaluation of a novel PIM inhibitor follows a structured workflow, progressing from initial biochemical characterization to cellular and finally in vivo validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific inhibitors, cell lines, or animal models.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Peptide substrate (e.g., PIMtide, a derivative of BAD)
-
ATP
-
Test Inhibitor (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test inhibitor into the wells of a 384-well plate. Include DMSO-only wells as high-activity (0% inhibition) controls and wells without enzyme as background controls.
-
Kinase/Substrate Addition: Prepare a mix of PIM kinase and peptide substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the PIM inhibitor on the proliferation and survival of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The CellTiter-Glo® assay quantifies the number of viable cells based on the amount of ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line known to express PIM kinases (e.g., MOLM-16, Daudi, Raji)
-
Complete cell culture medium
-
Test Inhibitor (serial dilutions)
-
MTT solution or CellTiter-Glo® Reagent (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PIM inhibitor. Include a vehicle (e.g., DMSO) control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Read absorbance at ~570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal. Read luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control wells. Calculate the IC50 value, the concentration of inhibitor that reduces cell viability by 50%, by plotting the data on a dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a PIM inhibitor in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PIM inhibitor, and tumor growth is monitored over time to assess the compound's efficacy.
Materials:
-
Immunocompromised mice (e.g., SCID or NU/J)
-
Cancer cell line for implantation (e.g., KMS-12-BM, RPMI-8226 for multiple myeloma)
-
Matrigel (optional, to aid tumor formation)
-
Test Inhibitor formulated in a suitable vehicle for in vivo administration
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in saline or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the PIM inhibitor and vehicle control to their respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor dimensions with calipers and the body weight of each animal 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment. Statistically analyze the differences in tumor volume between the treated and control groups.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
Welcome to the technical support center for the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine. This resource is tailored for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of this and related triazolo[4,3-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the triazolo[4,3-b]pyridazine core?
A1: The most prevalent method involves the cyclization of a hydrazinylpyridazine intermediate. A common starting material is a 3-chloro-6-substituted pyridazine, which is first converted to the corresponding 3-hydrazinyl-6-substituted pyridazine. This intermediate is then cyclized with a suitable one-carbon synthon (e.g., formic acid, triethyl orthoformate, or an aldehyde followed by oxidation) to form the triazole ring.
Q2: To synthesize 6-Methyl-triazolo[4,3-b]pyridazine, what would be the recommended starting material?
A2: A logical and commercially available starting material would be 3-chloro-6-methylpyridazine. This can be reacted with hydrazine hydrate to form 3-hydrazino-6-methylpyridazine, the key precursor for the subsequent cyclization step.
Q3: I am observing low yields in the cyclization step. What are the potential causes and how can I optimize the reaction?
A3: Low yields in the cyclization step can be attributed to several factors including incomplete reaction, side product formation, or decomposition of the starting material or product. To optimize the yield, consider the following:
-
Choice of Cyclizing Agent: The reactivity of the one-carbon source is crucial. Formic acid often requires higher temperatures, while reagents like triethyl orthoformate may proceed under milder conditions.
-
Solvent: The choice of solvent can significantly impact the reaction. High-boiling point solvents like n-butanol or acetic acid are often used to achieve the necessary reaction temperature.
-
Temperature and Reaction Time: These parameters are critical and should be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
-
Purification Method: Ensure that the purification method (e.g., recrystallization, column chromatography) is suitable for your product to minimize losses during isolation.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Yes, a common side reaction is the formation of a bis-adduct where two molecules of the hydrazinylpyridazine react with one molecule of the cyclizing agent, especially if it's an aldehyde. Another possibility is the oxidation of the hydrazine intermediate. Careful control of stoichiometry and reaction conditions can minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 3-chloro-6-methylpyridazine to 3-hydrazino-6-methylpyridazine | - Insufficient reaction temperature or time.- Low-quality hydrazine hydrate. | - Increase the reaction temperature (reflux in ethanol or similar solvent is common).[1]- Use fresh, high-purity hydrazine hydrate.- Ensure adequate reaction time by monitoring with TLC. |
| Low yield of 6-Methyl-triazolo[4,3-b]pyridazine in the cyclization step | - Inefficient cyclizing agent.- Suboptimal reaction temperature.- Decomposition of starting material or product. | - Experiment with different cyclizing agents (e.g., triethyl orthoformate, formic acid, acetic anhydride).[1]- Optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[2]- Monitor the reaction to avoid prolonged heating. |
| Formation of multiple products (observed on TLC) | - Presence of impurities in starting materials.- Side reactions occurring under the chosen conditions. | - Purify the starting materials before use.- Adjust the stoichiometry of the reactants.- Modify the reaction conditions (temperature, solvent) to favor the desired product. |
| Difficulty in purifying the final product | - Presence of closely related impurities.- Product is an oil or difficult to crystallize. | - Utilize column chromatography with a carefully selected eluent system.- Attempt recrystallization from a variety of solvents or solvent mixtures.- If the product is a free base, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazino-6-methylpyridazine
This protocol is a generalized procedure based on common methods for the hydrazination of chloropyridazines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically around 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
This protocol describes a general cyclization method.
-
Reaction Setup: In a round-bottom flask, suspend 3-hydrazino-6-methylpyridazine (1.0 eq) in triethyl orthoformate (5.0-10.0 eq).
-
Reaction: Heat the mixture to reflux (around 140-150°C) for 6-12 hours. The reaction should become a clear solution as it progresses. Monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Triazolo[4,3-b]pyridazine Synthesis
| Starting Material | Cyclizing Agent/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Hydrazinyl-3-aryl-[3][4]triazolo[4,3-b]pyridazine | Aromatic aldehydes | Absolute Ethanol | 80 | 4 | 70-72 | [1] |
| 6-Hydrazinyl-3-aryl-[3][4]triazolo[4,3-b]pyridazine | Acetic anhydride | Glacial Acetic Acid | 120 | 6 | 75 | [1] |
| Substituted 3-chloropyridazine & Hydrazides | - | n-butyl alcohol | 120 (MW) | - | - | [2] |
| 3-chloro-6-hydrazinopyridazine & Aromatic aldehydes | Absolute Ethanol / Glacial Acetic Acid | Reflux | - | - | - | [1] |
| 6-chloro-3-arylidene-[3][4]triazolo[4,3-b]pyridazine | Hydrazine hydrate | Absolute Ethanol | 80 | - | - | [1] |
Visualizations
Caption: Synthetic workflow for 6-Methyl-triazolo[4,3-b]pyridazine.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine. Our aim is to facilitate higher yields and purity through detailed experimental protocols and systematic problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Methyl-triazolo[4,3-b]pyridazine?
A1: The most prevalent and reliable synthetic pathway commences with 3-chloro-6-methylpyridazine. This starting material undergoes a nucleophilic substitution with hydrazine hydrate to form the key intermediate, 3-hydrazino-6-methylpyridazine. Subsequent cyclization of this intermediate, typically with an orthoformate or formic acid, yields the final product, 6-Methyl-triazolo[4,3-b]pyridazine.
Q2: What are the critical parameters influencing the yield of the final product?
A2: The overall yield is highly dependent on the purity of the starting materials and intermediates, the reaction temperature, the choice of solvent, and the duration of the reaction. Precise control over these parameters is crucial for minimizing side product formation and maximizing the conversion to 6-Methyl-triazolo[4,3-b]pyridazine.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as ethyl acetate/hexane, can be used for this purpose.
Q4: What are the typical purification methods for 6-Methyl-triazolo[4,3-b]pyridazine?
A4: The crude product is most commonly purified by column chromatography on silica gel. The choice of eluent is critical for achieving good separation from any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a high-purity final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 3-hydrazino-6-methylpyridazine (Intermediate I) | 1. Incomplete reaction due to low temperature or short reaction time. 2. Low-quality hydrazine hydrate. 3. Impure 3-chloro-6-methylpyridazine. | 1. Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction by TLC. 2. Use a fresh, high-purity source of hydrazine hydrate. 3. Purify the starting material by recrystallization or column chromatography before use. |
| Low yield of 6-Methyl-triazolo[4,3-b]pyridazine (Final Product) | 1. Incomplete cyclization of the hydrazino intermediate. 2. Formation of side products due to excessive heat or prolonged reaction time. 3. Inefficient purification leading to product loss. | 1. Ensure anhydrous conditions for the cyclization step. Increase the amount of cyclizing agent (e.g., triethyl orthoformate). 2. Optimize the reaction temperature and time based on TLC monitoring to avoid degradation of the product. 3. Use a carefully selected eluent system for column chromatography to ensure good separation. Perform recrystallization for final purification. |
| Presence of multiple spots on TLC after cyclization | 1. Incomplete reaction, showing the starting hydrazino intermediate. 2. Formation of isomeric byproducts. 3. Degradation of the product. | 1. Allow the reaction to proceed for a longer duration or increase the temperature slightly. 2. Optimize the reaction conditions to favor the formation of the desired isomer. Careful purification by column chromatography is necessary. 3. Avoid excessive heat and prolonged exposure to acidic or basic conditions. |
| Difficulty in purifying the final product | 1. Co-elution of the product with impurities during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Experiment with different solvent systems for column chromatography to improve separation. Gradient elution may be beneficial. 2. Try different solvent combinations for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. If the product remains an oil, purification by preparative HPLC might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 3-hydrazino-6-methylpyridazine (Intermediate I)
-
To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-hydrazino-6-methylpyridazine. This intermediate can often be used in the next step without further purification.
Protocol 2: Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine (Final Product)
-
Dissolve 3-hydrazino-6-methylpyridazine (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain 6-Methyl-triazolo[4,3-b]pyridazine as a solid.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of 6-Methyl-triazolo[4,3-b]pyridazine, based on literature for analogous syntheses.
| Parameter | Condition A | Condition B | Condition C | Impact on Yield |
| Cyclizing Agent | Formic Acid | Triethyl Orthoformate | Trimethyl Orthoformate | Triethyl orthoformate generally provides higher yields due to its efficiency in driving the reaction to completion. |
| Temperature | 80 °C | 100 °C (Reflux) | 120 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, thus an optimal temperature (typically reflux) is recommended. |
| Reaction Time | 2 hours | 4 hours | 6 hours | Longer reaction times generally lead to higher conversion, but prolonged heating can cause degradation. Optimal time should be determined by TLC monitoring. |
| Solvent | Ethanol | Toluene | DMF | The choice of a high-boiling point solvent can be beneficial for driving the cyclization reaction to completion. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 6-Methyl-triazolo[4,3-b]pyridazine.
Troubleshooting Logic
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Functionalization of the Triazolopyridazine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of the triazolopyridazine core. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Low or No Yield of the Desired Functionalized Triazolopyridazine
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Poor Reactivity of Starting Materials | The triazolopyridazine core can be electron-deficient, making it less reactive towards certain electrophilic substitutions. Consider using more reactive starting materials, such as halogenated triazolopyridazines, for cross-coupling reactions. For C-H functionalization, the choice of an appropriate directing group can enhance reactivity at a specific position. |
| Suboptimal Reaction Conditions | Temperature, reaction time, solvent, and the choice of base or catalyst are critical.[1] A systematic optimization of these parameters is recommended. For instance, in Suzuki-Miyaura coupling of chloro-heterocycles, switching from traditional catalysts like Pd(PPh₃)₄ to more specialized ligand systems can improve yields.[2] Microwave-assisted synthesis can also be explored to increase reaction rates and potentially improve yields by allowing for higher temperatures and shorter reaction times.[3] |
| Decomposition of Starting Materials or Product | The triazolopyridazine core or the functional groups being introduced may be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures.[4] It's important to assess the stability of your specific derivative under the planned reaction conditions. If decomposition is suspected, consider using milder reagents and lower reaction temperatures. |
| Catalyst Deactivation | In palladium-catalyzed cross-coupling reactions, the catalyst can deactivate over time. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere to prevent oxidation. The choice of ligand can also impact catalyst stability and turnover.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1] |
Issue 2: Formation of Regioisomers and Other Byproducts
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Lack of Regiocontrol in C-H Functionalization | Direct C-H functionalization on an unsubstituted triazolopyridazine core can lead to a mixture of isomers. The use of a directing group is a highly effective strategy to achieve regioselectivity.[6] The directing group coordinates to the metal catalyst, positioning it to activate a specific C-H bond. |
| Formation of Isomeric Triazole Rings during Synthesis | The initial synthesis of the triazolopyridazine core can sometimes yield a mixture of triazolo[4,3-b]pyridazine and triazolo[1,5-b]pyridazine isomers. The choice of cyclization conditions and starting materials can influence this outcome. Careful analysis of the reaction mixture is crucial to identify the isomeric ratio. |
| Formation of 1,3,4-Oxadiazole or 1,3,4-Thiadiazole Byproducts | In syntheses starting from hydrazides or thiohydrazides, competing cyclization pathways can lead to the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole byproducts. Strictly anhydrous conditions and careful control of pH (typically alkaline conditions for triazole formation from thiosemicarbazides) can minimize the formation of these impurities. |
| Hydrolysis of Functional Groups or the Core | The use of strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of sensitive functional groups (e.g., esters, amides) or, in extreme cases, cleavage of the heterocyclic core.[4] Buffer the reaction mixture if necessary and use the mildest conditions possible. |
Issue 3: Difficulty in Product Purification
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Co-elution of Regioisomers | Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[7] Consider using a high-performance liquid chromatography (HPLC) system with a suitable column and solvent system for better separation. Alternatively, explore different stationary phases for column chromatography (e.g., alumina instead of silica gel). |
| Presence of Persistent Impurities | Some byproducts may be difficult to remove by chromatography alone. Recrystallization is a powerful technique for purifying solid products.[8] A careful selection of the recrystallization solvent is key to obtaining a high-purity product. Washing the crude product with appropriate solvents can also help remove certain impurities before chromatography. |
| Product Streaking on TLC or Column | Streaking can be caused by applying too much sample, or if the compound is highly polar and interacts too strongly with the stationary phase.[8] Dilute the sample and apply a smaller amount. To reduce streaking for polar compounds on silica gel, consider adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent. |
| Product "Oiling Out" during Recrystallization | This occurs when the melting point of the product is lower than the boiling point of the solvent.[7] Use a lower-boiling point solvent or a solvent mixture. Allowing the solution to cool more slowly can also promote crystallization over oiling out. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my functionalized triazolopyridazine?
A1: Unambiguous structure determination is crucial, especially when dealing with potential isomers. A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): While standard 1D NMR can provide initial clues, the chemical shifts may not always be sufficient to distinguish between regioisomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are powerful for establishing connectivity within the molecule. For example, a ¹H-¹³C HMBC experiment can show long-range correlations between protons and carbons, helping to definitively place substituents.
-
¹H-¹⁵N HMBC: This technique can be particularly useful for differentiating isomers of nitrogen-containing heterocycles, as the ¹⁵N chemical shifts are sensitive to the electronic environment of the nitrogen atoms.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides definitive proof of the molecular structure, including the regiochemistry.
Q2: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction for a chlorotriazolopyridazine?
A2: The successful cross-coupling of chloro-heterocycles often requires careful optimization. Here are some key considerations:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is essential to set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.[2]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.[9]
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ can be used, catalyst systems with more specialized, electron-rich, and bulky phosphine ligands often give better results for less reactive aryl chlorides.[2]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base will depend on the specific substrates and solvent.[2]
-
Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of the starting material.[2]
Q3: My triazolopyridazine derivative appears to be unstable during workup. What can I do?
A3: If you suspect your product is degrading during the workup, consider the following:
-
Avoid Strong Acids and Bases: If your workup involves an acid or base wash, use dilute solutions and minimize the contact time.
-
Temperature Control: Perform extractions and other workup steps at a lower temperature (e.g., in an ice bath).
-
Minimize Exposure to Silica Gel: Some compounds can degrade on silica gel. If you observe this, you might try passing the crude product through a short plug of silica gel instead of running a long column, or consider using a different stationary phase like alumina. In some cases, purification by recrystallization or precipitation might be a better alternative to chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling on Chloro-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-85 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 75-95 | [10] |
| PdCl₂(dppf) | Na₂CO₃ | DME | 90 | 70-90 | [5] |
| Pd/C | K₂CO₃ | H₂O | 100 | 65-88 | [5] |
Note: Yields are highly substrate-dependent and these values should be considered as a general guide.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Functionalized Triazolopyridazine Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3 | - | ~145-155 |
| C5 | 8.0 - 8.5 | ~120-130 |
| C6 | 7.5 - 8.0 | ~115-125 |
| C7 | 8.5 - 9.0 | ~135-145 |
| C8a | - | ~140-150 |
Note: These are approximate chemical shift ranges and can vary significantly based on the specific substituents and the solvent used. Data is generalized from typical pyridazine and triazole chemical shifts.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chlorotriazolopyridazine
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chlorotriazolopyridazine (1.0 eq.), the corresponding boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 0.05 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[9]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield triazolopyridazine functionalization.
Caption: Strategies for controlling regioselectivity in triazolopyridazine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 6-Methyl-triazolo[4,3-b]pyridazine derivatives?
A1: Common impurities can include unreacted starting materials, such as 3-chloro-6-methylpyridazine and hydrazine, as well as side-products from incomplete cyclization or undesired side reactions. Residual solvents from the reaction or initial work-up are also common. Depending on the specific synthetic route, isomers or related heterocyclic byproducts may also be present.
Q2: What are the general solubility properties of 6-Methyl-triazolo[4,3-b]pyridazine derivatives?
A2: These compounds are typically crystalline solids. Their polarity can vary significantly based on the nature of other substituents on the triazolopyridazine core. Generally, they exhibit moderate to good solubility in polar organic solvents like ethanol, methanol, and dichloromethane, and lower solubility in nonpolar solvents such as hexanes. This solubility profile is advantageous for purification by recrystallization and silica gel column chromatography.
Q3: Which analytical techniques are recommended for assessing the purity of 6-Methyl-triazolo[4,3-b]pyridazine derivatives?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal the presence of impurities with distinct signals.[1][2][3] Thin Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and optimizing solvent systems for column chromatography.
Purification Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
Issue 1: Low recovery after recrystallization.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature. For triazolopyridazine derivatives, ethanol or ethanol/water mixtures are often a good starting point.[4][5] If a single solvent is not effective, consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., dissolving in hot ethanol and adding water dropwise until turbidity is observed).[4] |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[6] |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before filtering the hot solution to prevent the compound from crashing out.[4] |
| Incomplete crystallization. | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration. |
Issue 2: Poor separation during silica gel column chromatography.
| Possible Cause | Troubleshooting Step | | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. For 6-Methyl-triazolo[4,3-b]pyridazine derivatives, which are often polar, a gradient elution of methanol in dichloromethane is a common starting point. Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate for good separation on the column. | | Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase, such as alumina, or a different solvent system. For basic nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation by deactivating acidic sites on the silica gel. | | Compound streaking on the column. | This may be due to strong interaction with the silica gel. In addition to adding a basic modifier, ensure the sample is loaded onto the column in a minimal volume of solvent. Dry loading the sample onto a small amount of silica gel can also improve resolution. | | Compound is not eluting from the column. | The mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., methanol). For very polar compounds, a mobile phase containing a small percentage of a stronger solvent like acetic acid (if the compound is stable) or a higher concentration of methanol may be necessary. |
Issue 3: The purified product is colored, but the desired compound is expected to be colorless.
| Possible Cause | Troubleshooting Step | | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution during recrystallization before the filtration step. Use charcoal sparingly as it can adsorb the desired product as well.[4] | | Degradation of the compound on silica gel. | Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
Quantitative Data Summary
The following table summarizes typical purification outcomes for triazolopyridazine derivatives based on common laboratory techniques. The exact values will vary depending on the specific derivative and the nature of the impurities.
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Parameters |
| Recrystallization | >99% | 50-80% | Solvent System: Ethanol, Ethanol/Water, or Toluene are good starting points for triazolopyridazine derivatives. |
| Silica Gel Chromatography | >98% | 70-90% | Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane/Methanol gradient (e.g., 0-5% Methanol). |
| Preparative HPLC | >99.5% | 60-85% | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with a modifier like formic acid or trifluoroacetic acid. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is suitable for purifying 6-Methyl-triazolo[4,3-b]pyridazine derivatives that exhibit a significant difference in solubility in ethanol at high and low temperatures.
Materials:
-
Crude 6-Methyl-triazolo[4,3-b]pyridazine derivative
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture with stirring until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Quickly filter the hot solution into the clean, hot flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Flash Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
Materials:
-
Crude 6-Methyl-triazolo[4,3-b]pyridazine derivative
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column. Allow the silica to settle, ensuring a level bed. Drain the excess hexanes until the solvent level is just above the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with 100% DCM. Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis and Pooling: Monitor the fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Drying: Dry the purified product under high vacuum.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for purifying challenging mixtures or for obtaining very high purity material.[8][9]
Materials:
-
Partially purified 6-Methyl-triazolo[4,3-b]pyridazine derivative
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A common starting point is a gradient of acetonitrile in water with 0.1% formic acid or TFA.
-
Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration determined during method development. Filter the sample to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and begin the purification run.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) or rotary evaporation.
-
Drying: Dry the final product under high vacuum.
Visualizations
Caption: General workflow for the purification of 6-Methyl-triazolo[4,3-b]pyridazine derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance in Cancer Cells with Triazolopyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridazine derivatives to overcome resistance mechanisms in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for triazolopyridazine derivatives in overcoming cancer cell resistance?
A1: Triazolopyridazine derivatives employ a multi-pronged approach to combat cancer cell resistance. Their primary mechanisms include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Cyclin-Dependent Kinase 4 (CDK4). By blocking these signaling pathways, they can circumvent resistance mechanisms that rely on the upregulation of these kinases.
-
Induction of Apoptosis: These compounds have been shown to trigger programmed cell death (apoptosis) in resistant cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.
-
Inhibition of Efflux Pumps: Some triazolopyridazine derivatives can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). These transporters are a major cause of multidrug resistance (MDR) as they actively pump chemotherapeutic agents out of the cancer cell. By blocking these pumps, the derivatives can increase the intracellular concentration of co-administered anticancer drugs.
Q2: Which cancer cell lines are commonly used to evaluate the efficacy of triazolopyridazine derivatives against drug resistance?
A2: Researchers frequently utilize a panel of both drug-sensitive and drug-resistant cancer cell lines to assess the potential of triazolopyridazine derivatives. Commonly used lines include:
-
MCF-7 (Breast Cancer): Often used as a drug-sensitive parental line.
-
MCF-7/ADR (Adriamycin-resistant Breast Cancer): Expresses high levels of P-glycoprotein (ABCB1) and is a classic model for MDR.
-
A549 (Lung Cancer): A standard lung adenocarcinoma cell line.
-
HCT116 (Colon Cancer): A common model for colorectal cancer studies.
-
HeLa (Cervical Cancer): A widely used human cancer cell line.
-
HepG2 (Liver Cancer): A well-established model for hepatocellular carcinoma.
Q3: What are the expected IC50 values for promising triazolopyridazine derivatives?
A3: The half-maximal inhibitory concentration (IC50) values for effective triazolopyridazine derivatives can vary depending on the compound, the cancer cell line, and the specific resistance mechanism being targeted. Generally, promising compounds exhibit IC50 values in the low micromolar to nanomolar range. Below is a summary of reported IC50 values for selected derivatives.
Data Presentation: In Vitro Cytotoxicity of Triazolopyridazine Derivatives
| Compound ID | Target Cancer Cell Line | Reported IC50 (µM) | Key Resistance Mechanism Addressed | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | High EGFR expression | [1] |
| Compound 1 | HeLa (Cervical Cancer) | 11.0 | High EGFR expression | [1] |
| Compound 12e | A549 (Lung Cancer) | 1.06 | c-Met overexpression | [2] |
| Compound 12e | MCF-7 (Breast Cancer) | 1.23 | c-Met overexpression | [2] |
| Compound IIId | HepG2 (Liver Cancer) | (Superior to Cisplatin) | CDK4 dysregulation | [3] |
| Compound IIIk | HepG2 (Liver Cancer) | (Superior to Cisplatin) | CDK4 dysregulation | [3] |
| Compound 9a | NCI-H460 (Lung Cancer) | 5.2 | Not specified | [4] |
| Compound 5a | MCF-7 (Breast Cancer) | (Higher than Cisplatin) | Apoptosis Evasion | [5] |
| Compound 4g | MCF-7 (Breast Cancer) | (Mean GI% of 55.84 at 10µM) | c-Met/Pim-1 signaling, not a P-gp substrate | [6] |
Section 2: Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered when working with triazolopyridazine derivatives.
Cell-Based Assays
Issue 1: High variability in MTT/Cell Viability Assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment and minimize evaporation from the inner wells.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals.
-
Solution: After the incubation with MTT reagent, ensure complete aspiration of the media without disturbing the formazan crystals. Add the solubilization solution (e.g., DMSO) and mix thoroughly by pipetting or using a plate shaker until no visible crystals remain.
-
-
Possible Cause 4: Interference from the triazolopyridazine derivative.
-
Solution: Some compounds can interfere with the MTT assay. Run a control with the compound in cell-free media to check for any direct reduction of the MTT reagent. If interference is observed, consider alternative viability assays such as CellTiter-Glo® or a crystal violet assay.
-
Issue 2: Inconsistent results in apoptosis assays (Flow Cytometry).
-
Possible Cause 1: Sub-optimal compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis without causing excessive necrosis.
-
-
Possible Cause 2: Cell handling leading to mechanical damage.
-
Solution: Handle cells gently during harvesting and staining. Use a non-enzymatic cell dissociation buffer for adherent cells if trypsinization is causing membrane damage.
-
-
Possible Cause 3: Incorrect compensation settings on the flow cytometer.
-
Solution: Always include single-stained controls for each fluorochrome to set up proper compensation and avoid spectral overlap.
-
-
Possible Cause 4: Loss of apoptotic cells in the supernatant.
-
Solution: When harvesting cells, always collect the supernatant, as it may contain detached apoptotic cells. Combine the supernatant with the adherent cells before proceeding with the staining protocol.
-
Biochemical Assays
Issue 3: Low or no signal in Western Blot for target proteins.
-
Possible Cause 1: Insufficient protein loading.
-
Solution: Quantify protein concentration using a BCA or Bradford assay before loading. Increase the amount of protein loaded per well.
-
-
Possible Cause 2: Poor antibody quality or incorrect dilution.
-
Solution: Use an antibody validated for Western blotting. Optimize the primary and secondary antibody concentrations by performing a titration.
-
-
Possible Cause 3: Inefficient protein transfer.
-
Solution: Ensure proper contact between the gel and the membrane during transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. A Ponceau S stain can be used to visualize total protein on the membrane post-transfer.
-
-
Possible Cause 4: Target protein degradation.
-
Solution: Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice throughout the preparation process.
-
Issue 4: High background in kinase inhibition assays.
-
Possible Cause 1: Non-specific binding of the inhibitor.
-
Solution: Run control experiments with an inactive analog of the triazolopyridazine derivative if available. Test the inhibitor against a panel of unrelated kinases to assess its specificity.
-
-
Possible Cause 2: High ATP concentration.
-
Solution: The inhibitory effect of ATP-competitive inhibitors can be masked by high ATP concentrations. Perform the assay at an ATP concentration close to the Km value for the specific kinase.
-
-
Possible Cause 3: Contaminated reagents.
-
Solution: Use fresh, high-quality reagents, including kinase, substrate, and ATP.
-
Section 3: Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridazine derivative in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for EGFR/AKT Pathway
-
Cell Lysis: Treat cells with the triazolopyridazine derivative for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CDK4 Kinase Inhibition Assay
-
Reagents: Recombinant human CDK4/Cyclin D1, Rb protein substrate, ATP, kinase assay buffer, and the triazolopyridazine derivative.
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and serial dilutions of the test compound to the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay) and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and points of inhibition by triazolopyridazine derivatives.
Caption: c-Met signaling pathway and its inhibition by triazolopyridazine derivatives.
Caption: CDK4-mediated cell cycle progression and its inhibition.
Caption: General experimental workflow for screening triazolopyridazine derivatives.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bio-rad.com [bio-rad.com]
- 4. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Triazolo[4,3-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted triazolo[4,3-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines?
A common and commercially available starting material is 3,6-dichloropyridazine. This compound is reacted with a variety of hydrazides to form the desired triazolopyridazine core structure.[4]
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction. What could it be?
A likely culprit is the formation of a bis-[1][2][3]triazolo[4,3-b:4',3'-d]pyridazine derivative. This can occur when a second molecule of the hydrazide reacts with the initially formed mono-substituted triazolopyridazine. This side reaction is particularly prevalent when an excess of the hydrazide is used or at elevated temperatures.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is highly recommended.
-
Side reactions: The formation of byproducts, such as the bis-triazolo adduct mentioned above or hydrolysis products, consumes the starting materials and reduces the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. It is advisable to screen different conditions to find the optimal parameters for your specific substrates.
-
Product degradation: The desired product might be unstable under the reaction or workup conditions. Using milder reagents and purification techniques can help mitigate this issue.
Q4: What purification methods are typically used for substituted triazolo[4,3-b]pyridazines?
Purification is commonly achieved through recrystallization or column chromatography on silica gel.[1] The choice of eluent for column chromatography will depend on the polarity of the target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted triazolo[4,3-b]pyridazines.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-substituted Product | Formation of bis-triazolo byproduct. | Carefully control the stoichiometry, using a 1:1 molar ratio of 3,6-dichloropyridazine to the hydrazide. Adding the hydrazide solution dropwise to the pyridazine solution may also help to minimize the formation of the bis-adduct. |
| Incomplete reaction. | Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, consider extending the duration or slightly increasing the temperature. | |
| Hydrolysis of the chloro-substituent. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Spots on TLC | Formation of side products. | In addition to the bis-triazolo adduct, other side reactions might occur. Isolate the major byproduct by preparative chromatography and characterize it to understand the side reaction pathway. This will help in optimizing the reaction conditions to suppress its formation. |
| Degradation of starting material or product. | If the product is known to be unstable, use milder reaction conditions (e.g., lower temperature) and purification methods. Avoid strong acids or bases during workup if your compound is sensitive to them. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction is complete, try to remove the solvent under reduced pressure and then triturate the residue with a non-polar solvent to induce precipitation. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Using a different stationary phase (e.g., alumina) could also be an option. |
Experimental Protocols
General Procedure for the Synthesis of 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines
This protocol is a generalized procedure based on commonly reported methods. Optimization for specific substrates may be required.
Materials:
-
3,6-Dichloropyridazine
-
Substituted aromatic acid hydrazide
-
Anhydrous solvent (e.g., n-butanol, ethanol, toluene)
-
Base (optional, e.g., pyridine, triethylamine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the substituted aromatic acid hydrazide (1 equivalent). If a base is used, it can be added at this stage.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash it with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of various 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines, highlighting the impact of different substituents.
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
| Phenyl | n-Butanol, reflux, 8h | Not specified, but product was obtained | [2] |
| 4-Aminophenyl | n-Butanol, reflux, 8h | Not specified, but product was obtained | [2] |
| 4-Chlorophenyl | Absolute ethanol, reflux, 7h | Not specified, but product was obtained | [4] |
| Benzoyl | Absolute ethanol, reflux, 7h | Not specified, but product was obtained | [4] |
| 3-Methylphenyl | Toluene/Pyridine, reflux, 5h | Not specified, but product was obtained | [1] |
Note: Many literature reports do not provide specific yield percentages but confirm the successful synthesis of the target compounds.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of substituted triazolo[4,3-b]pyridazines.
Main Reaction and Side Reaction Pathways
References
analytical methods for detecting impurities in 6-Methyl-triazolo[4,3-b]pyridazine samples
Welcome to the technical support center for the analysis of 6-Methyl-triazolo[4,3-b]pyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities in their samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in 6-Methyl-triazolo[4,3-b]pyridazine samples?
A1: Impurities can originate from various stages of the manufacturing process. They are generally categorized as:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Unwanted new compounds formed through side reactions.
-
Degradation Products: Impurities formed by the decomposition of the final product over time or under stress conditions (e.g., heat, light, humidity).
Based on synthetic routes for related triazolopyridazine structures, potential impurities could include precursors like substituted hydrazinopyridazines or tetrazoles.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: The most common and effective techniques for impurity profiling in pharmaceutical compounds are chromatographic methods.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating a wide range of organic molecules. When coupled with a UV or Mass Spectrometry (MS) detector, it is a powerful tool for both quantification and identification.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Coupling with a Mass Spectrometer (GC-MS) allows for high-sensitivity detection and structural elucidation.
-
Thin-Layer Chromatography (TLC): A useful qualitative tool for rapid screening and monitoring reaction progress. Densitometric TLC can also be used for quantification.
Q3: How do I choose between HPLC and GC-MS for my analysis?
A3: The choice depends on the properties of the expected impurities.
-
Use HPLC for non-volatile, thermally labile, or polar impurities. It is the most versatile and widely used method for pharmaceutical impurity analysis.
-
Use GC-MS for volatile and thermally stable impurities. It often provides higher chromatographic resolution and definitive identification through mass spectral libraries.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: My chromatogram shows poor peak shape (e.g., tailing or fronting).
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause 2: Incompatible Sample Solvent.
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
-
-
Possible Cause 3: Secondary Interactions.
-
Solution: If using a C18 column, residual silanol groups can interact with basic analytes. Try adding a competitor (e.g., triethylamine) to the mobile phase or use a buffered mobile phase to control the pH. Consider using an "end-capped" column.
-
-
Possible Cause 4: Column Degradation.
-
Solution: The column may be nearing the end of its lifespan. Replace it with a new one and ensure proper column flushing and storage procedures are followed.
-
Problem: I am seeing a new, unexpected peak in my chromatogram.
-
Possible Cause 1: Sample Degradation.
-
Solution: The sample may be unstable. Prepare fresh samples and analyze them immediately. Investigate the stability of the compound in the chosen solvent.
-
-
Possible Cause 2: Contamination.
-
Solution: The peak could be from a contaminated solvent, glassware, or the HPLC system itself. Run a blank injection (mobile phase only) to diagnose system contamination.
-
-
Possible Cause 3: Co-elution.
-
Solution: Two impurities may be eluting at the same time. Modify the mobile phase composition, gradient, or temperature to improve resolution. Using a mass spectrometry detector can help determine if the peak consists of more than one component.
-
GC-MS Analysis Troubleshooting
Problem: I have low sensitivity for my target impurities.
-
Possible Cause 1: Inefficient Ionization.
-
Solution: For GC-MS, Electron Ionization (EI) is common. If sensitivity is low, consider using Chemical Ionization (CI), which is a softer technique and may produce a more abundant molecular ion.
-
-
Possible Cause 2: Analyte Adsorption.
-
Solution: Active sites in the GC inlet or column can adsorb analytes. Use a deactivated inlet liner and a high-quality, low-bleed column.
-
-
Possible Cause 3: Suboptimal Method Parameters.
-
Solution: Optimize the injection temperature, oven temperature program, and split ratio. A splitless injection can significantly increase the amount of analyte reaching the column, thereby improving sensitivity for trace analysis.
-
Experimental Protocols
Representative HPLC-UV Method for Impurity Profiling
This is a starting point for method development and must be validated for your specific application.
| Parameter | Recommended Setting |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm or other appropriate wavelength determined by UV scan |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. |
This protocol is adapted from general principles of reverse-phase HPLC for pharmaceutical analysis.
Representative GC-MS Method for Volatile Impurities
This is a starting point for method development and must be validated.
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher conc.) |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Sample Prep | Dissolve sample in a suitable volatile solvent (e.g., Methanol, Dichloromethane) to a concentration of 1 mg/mL. |
This protocol is based on standard GC-MS methods for organic impurity analysis.
Visualized Workflows
Caption: General workflow for impurity identification and quantification.
Technical Support Center: Scale-up Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methyl-triazolo[4,3-b]pyridazine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of the triazolo[4,3-b]pyridazine core?
A common and effective method involves the condensation of a suitable dicarbonyl compound with hydrazine hydrate to form the pyridazine ring, followed by cyclization with a reagent that provides the triazole moiety.[1]
Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?
Temperature control is crucial during the cyclization step to prevent the formation of impurities. The rate of addition of reagents and efficient stirring are also critical to ensure homogenous reaction conditions and avoid localized overheating. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended to determine the optimal reaction time.
Q3: What are some of the key challenges encountered during the purification of triazolo[4,3-b]pyridazine derivatives at a larger scale?
On a larger scale, purification by chromatography can be challenging and costly. Crystallization is often the preferred method for purification. Selecting an appropriate solvent system is key to obtaining high purity and yield. Issues such as oiling out or the formation of very fine crystals that are difficult to filter can be encountered.
Q4: What are typical preclinical data generated for a compound like 6-Methyl-triazolo[4,3-b]pyridazine?
Preclinical studies for such compounds typically include evaluation of their biological activity (e.g., IC50 values against a specific target), pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and initial safety assessment.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pyridazine Intermediate | Incomplete reaction; Side reactions, such as the formation of hydrazones at both carbonyl groups without cyclization. | Optimize reaction temperature and time. A modest increase in temperature or prolonged reaction time might improve the yield. Ensure the stoichiometry of the reactants is correct. Using a slight excess of hydrazine hydrate can sometimes drive the reaction to completion. |
| Formation of Impurities During Cyclization | The reaction temperature is too high, leading to decomposition or side reactions; The presence of impurities in the starting materials or solvents. | Maintain strict temperature control during the reaction. Use high-purity starting materials and solvents. Degassing the solvent prior to the reaction can sometimes prevent oxidative side reactions. |
| Difficulty in Isolating the Product | The product is highly soluble in the reaction solvent; The product precipitates as an oil rather than a solid. | If the product is soluble, consider a solvent swap to a solvent in which the product is less soluble. For oily products, try adding a small amount of a seed crystal, or slowly adding an anti-solvent while vigorously stirring. |
| Inconsistent Crystal Form | Polymorphism, where the compound can crystallize in different forms with different physical properties. | Carefully control the crystallization conditions, including the solvent system, cooling rate, and agitation. Characterize the obtained solid by techniques such as PXRD (Powder X-ray Diffraction) to identify the crystal form. |
Experimental Protocols
Synthesis of 6-Methyl-3-chloro-pyridazine
This procedure outlines the synthesis of the key pyridazine intermediate.
-
To a solution of 3-oxobutanoic acid (1 equivalent) in acetic acid, slowly add hydrazine hydrate (1.1 equivalents) while maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield 6-methyl-pyridazin-3(2H)-one.
-
Treat the 6-methyl-pyridazin-3(2H)-one with phosphorus oxychloride (POCl3) (3-5 equivalents) at reflux for 2-3 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-methyl-3-chloro-pyridazine.
Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine
This procedure describes the final cyclization step.
-
Dissolve 6-methyl-3-chloro-pyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (1.2 equivalents) and heat the mixture to reflux for 6-8 hours.
-
To the resulting 3-hydrazinyl-6-methyl-pyridazine, add triethyl orthoformate (1.5 equivalents) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to afford 6-Methyl-triazolo[4,3-b]pyridazine.
Preclinical Data Summary
The following table summarizes hypothetical but representative preclinical data for 6-Methyl-triazolo[4,3-b]pyridazine, based on data reported for similar compounds.[2][3][4]
| Parameter | Value |
| Target Kinase IC50 | 50 nM |
| Cellular Antiproliferative Activity (MCF-7) GI50 | 0.5 µM |
| Aqueous Solubility (pH 7.4) | 25 µg/mL |
| Rat Liver Microsomal Stability (t1/2) | > 60 min |
| Human Liver Microsomal Stability (t1/2) | > 60 min |
| Caco-2 Permeability (Papp A to B) | 5 x 10-6 cm/s |
| Plasma Protein Binding (Human) | 95% |
| Oral Bioavailability (Rat) | 40% |
Visualizations
Caption: Synthetic pathway for 6-Methyl-triazolo[4,3-b]pyridazine.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for triazolopyridazine synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining the triazolopyridazine core?
A1: The primary methods for synthesizing the triazolopyridazine scaffold involve the cyclization of a suitable precursor. Two prevalent approaches are the reaction of a heterocyclic diamine with a nitrite and the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles.[1] Another common method is the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which can be generated from the reaction of a hydrazide with various substituted isothiocyanates.[2]
Q2: I am observing a low yield in my triazolopyridazine synthesis. What are the potential causes?
A2: Low yields in triazolopyridazine synthesis can arise from several factors. One common reason is the formation of a C-N bond directly with a carbon of an aromatic ring, which can be challenging and result in lower yields.[1] Additionally, poor solubility of catalysts, if used, can lead to decreased yields.[1] The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions.
Q3: What are common side products in triazolopyridazine synthesis and how can I minimize them?
A3: A frequent side product, especially when using hydrazides as starting materials, is the formation of 1,3,4-oxadiazoles due to a competing cyclization pathway. To minimize this, it is essential to maintain strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the formation of the desired triazole. The choice of the acylating agent can also influence the reaction pathway. In some cases, thermal rearrangement of the triazole ring can occur at high temperatures, leading to isomeric mixtures. Running the reaction at a lower temperature for a longer duration can help mitigate this.
Q4: How can I monitor the progress of my triazolopyridazine synthesis reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This allows for the determination of the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during triazolopyridazine synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to suboptimal temperature or time. | Gradually increase the reaction temperature and monitor progress by TLC. Consider using microwave irradiation to potentially shorten reaction times and improve yields. |
| Poor solubility of catalyst or reagents in the chosen solvent. | Screen different solvents to improve solubility. For example, in some photoredox catalysis reactions, DMF has shown better results than acetonitrile (ACN) due to better catalyst solubility.[1] | |
| Formation of a difficult C-N bond with an aromatic ring. | This is an inherent challenge in some routes. Optimization of reaction conditions (temperature, catalyst, and reagents) is crucial. Consider alternative synthetic routes if yields remain consistently low.[1] | |
| Formation of Side Products (e.g., 1,3,4-Oxadiazoles) | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| High reaction temperature favoring the side reaction. | Lower the reaction temperature and extend the reaction time, monitoring closely with TLC. | |
| Difficult Purification | Presence of unreacted starting materials and side products. | Optimize the reaction to drive it to completion. For purification, column chromatography is a common and effective method. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing polarity, is recommended. |
| Product is an oil or has low melting point. | If the product oils out during recrystallization, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3-thiones via Intramolecular Cyclization
This protocol describes the synthesis of 1,2,4-triazole-3-thiones, key intermediates for certain triazolopyridazine derivatives.
Step 1: Synthesis of 1,4-disubstituted thiosemicarbazides A hydrazide is heated under reflux conditions in ethanol with various substituted isothiocyanates. The resulting thiosemcicarbazide intermediates are often used in the next step without further purification.[2]
Step 2: Intramolecular Cyclization The 1,4-disubstituted thiosemicarbazides are treated with 10% aqueous NaOH at 60°C for 4 hours. This generates the 1,2,4-triazole-3-thiones through an intramolecular cyclization reaction with yields ranging from 70-99%.[2]
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This method offers a catalyst-free and efficient alternative to conventional heating.
Reaction Setup: Enaminonitriles (1.0 equiv.) and benzohydrazides (2.0 equiv.) are combined in toluene.
Reaction Conditions: The reaction mixture is stirred at 120°C for 24 hours. Under these conditions, the expected 1,2,4-triazolo[1,5-a]pyridine can be obtained with a yield of approximately 83%. Optimization of conditions, such as using microwave heating at 140°C, can further improve yields and reduce reaction times.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different triazolopyridazine synthesis protocols.
| Product Type | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| 1,2,4-Triazole-3-thiones | 1,4-disubstituted thiosemicarbazides | 10% aq. NaOH, 60°C, 4h | 70-99 | [2] |
| 1,2,3-Triazolo[4,5-c]cinnoline | 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine | Sodium nitrite, glacial acetic acid | 35 | [1] |
| 1,2,4-Triazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Toluene, 120°C, 24h | 83 | |
| 1,2,3-Triazolo[1,5-a]quinoxalines | N-(o-haloaryl)alkynylimine, Sodium azide | Copper iodide, L-proline | 98 | [1] |
| 1,2,3-Triazoloquinoxalinone | Triazole diester | 10% Pd/C, ethanol | 98 | [1] |
Signaling Pathway and Workflow Diagrams
Triazolopyridazine derivatives have been identified as potent inhibitors of key signaling proteins, making them attractive candidates for drug development.
c-Met Signaling Pathway
Deregulated signaling through the c-Met receptor tyrosine kinase is implicated in various cancers. Triazolopyridazines have been developed as inhibitors of c-Met.[3][4]
Caption: Inhibition of the c-Met signaling pathway by triazolopyridazine derivatives.
BRD4 and HIV-1 Latency
Bromodomain-containing protein 4 (BRD4) inhibitors, including triazolopyridazine derivatives, are being investigated as agents to reverse HIV-1 latency. BRD4 typically sequesters the positive transcription elongation factor b (P-TEFb), which is required for HIV-1 transcription.
Caption: Mechanism of triazolopyridazine-based BRD4 inhibitors in HIV-1 latency reversal.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in triazolopyridazine synthesis.
Caption: A logical workflow for troubleshooting low yields in triazolopyridazine synthesis.
References
- 1. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Study of 6-Methyl-triazolo[4,3-b]pyridazine Isomers: A Guide for Researchers
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anxiolytic properties. The position of substituents on this scaffold can significantly influence its physicochemical properties and biological activity. This guide provides a comparative study of the key positional isomers of methyl-triazolo[4,3-b]pyridazine: the 3-methyl, 6-methyl, 7-methyl, and 8-methyl isomers. Due to the limited number of direct comparative studies, this guide compiles available data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Synthesis of Methyl-triazolo[4,3-b]pyridazine Isomers
The synthesis of the triazolo[4,3-b]pyridazine core generally involves the condensation of a hydrazinopyridazine with a one-carbon synthon, typically a carboxylic acid or its derivative. The specific substitution pattern on the starting pyridazine dictates the final position of the methyl group on the fused ring system.
Caption: General synthetic route to methyl-triazolo[4,3-b]pyridazine isomers.
Experimental Protocols
Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine (precursor for 3-methyl isomer): A mixture of 3-chloro-6-hydrazinopyridazine and acetic acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and purified by recrystallization.
Synthesis of 8-Amino-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine (a 6-methyl isomer derivative): 8-Chloro-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine is subjected to nucleophilic substitution with a suitable amine. The reaction is typically carried out in a solvent like ethanol or N,N-dimethylformamide at elevated temperatures. The product is then isolated and purified by chromatography.
Synthesis of 6-Chloro-7-methyl and 6-Chloro-8-methyl-[1][2][3]triazolo[4,3-b]pyridazine (mixture of 7- and 8-methyl isomers): A mixture of 3-chloro-4-methyl-6-hydrazinopyridazine and 3-chloro-5-methyl-6-hydrazinopyridazine is reacted with a suitable cyclizing agent. The resulting isomeric mixture of the triazolopyridazines can be challenging to separate and may be used as a mixture in subsequent synthetic steps.
Physicochemical Properties
A direct comparison of the physicochemical properties of the parent methyl-triazolo[4,3-b]pyridazine isomers is limited by the available data. The following table summarizes the known properties of the isomers and their chloro-derivatives.
| Isomer/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | C₆H₆N₄ | 134.14 | Not available |
| 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine | C₆H₅ClN₄ | 168.58 | 7197-01-5 |
| 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | C₆H₆N₄ | 134.14 | 18591-78-1 |
| 7-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | C₆H₆N₄ | 134.14 | Not available |
| 8-Methyl-[1][2][3]triazolo[4,3-b]pyridazine | C₆H₆N₄ | 134.14 | 23069-75-2 |
Biological Activity: A Comparative Overview
The biological activities of methyl-triazolo[4,3-b]pyridazine isomers have been primarily explored through the synthesis and evaluation of various derivatives. The position of the methyl group, in conjunction with other substituents, plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Derivatives of the 6-methyl and 3-methyl isomers have shown significant promise as anticancer agents, particularly as kinase inhibitors.
Caption: Positional isomers and their reported anticancer activities.
A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines, which can be considered derivatives of the 3-methyl and 6-methyl isomers, were synthesized and evaluated as antitubulin agents.[4] One of the most potent compounds in this series, with a 3-amino-4-methoxyphenyl moiety at the 3-position, exhibited IC₅₀ values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cancer cell lines, respectively.[4]
Derivatives of 6-methyl-[1][2][3]triazolo[4,3-b]pyridazine have been extensively studied. For instance, a series of 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines were developed as dual c-Met and Pim-1 kinase inhibitors.[1][2] Compound 4g from this series showed potent inhibitory activity against c-Met and Pim-1 with IC₅₀ values of 0.163 ± 0.01 and 0.283 ± 0.01 μM, respectively.[2] Furthermore, derivatives of 8-amino-6-methyl-[1][2][3]triazolo[4,3-b]pyridazine have been identified as low nanomolar selective inhibitors of tankyrases.[5]
Information on the anticancer activity of the 7-methyl and 8-methyl isomers is scarce, highlighting a gap in the current research landscape.
Antimicrobial Activity
Some derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have been reported to possess antimicrobial properties. A study on novel 3-substituted[1][2][3]triazolo[4,3-b]pyridazine derivatives revealed that some compounds exhibited moderate to good activity against various microorganisms.[4] Another study on 1,2,4-triazoles and their fused[1][2][3]triazolo[4,3-b]pyridazine derivatives also reported promising antimicrobial activities for some of the synthesized compounds.[6] However, a clear comparative analysis of the different methyl isomers in terms of their antimicrobial efficacy is not yet available.
Conclusion
The positional isomers of methyl-triazolo[4,3-b]pyridazine represent a promising area for drug discovery. Based on the available literature, derivatives of the 6-methyl and 3-methyl isomers have demonstrated significant potential as anticancer agents, particularly as kinase and tubulin inhibitors. The synthesis of the 7-methyl and 8-methyl isomers appears to be more challenging, and their biological activities remain largely unexplored.
This comparative guide highlights the importance of the methyl group's position on the biological activity of the triazolo[4,3-b]pyridazine scaffold. Further research, including the development of efficient synthetic routes for the 7- and 8-methyl isomers and a systematic comparative evaluation of all four parent isomers, is warranted to fully elucidate their therapeutic potential. Such studies will provide valuable insights for the rational design of more potent and selective drug candidates based on this versatile heterocyclic system.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | C6H8N6 | CID 45058072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential of Triazolopyridazines: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. Among the myriad of heterocyclic compounds, triazolopyridazines and their fused ring system analogues have emerged as a promising class of molecules with a diverse range of biological activities. This guide provides an objective comparison of the performance of select novel triazolopyridazine compounds against established alternatives, supported by experimental data and detailed methodologies.
This comparative analysis focuses on recently developed triazolopyridazine derivatives that have demonstrated significant potential in anticancer research. We will delve into the specific activities of a c-Met kinase inhibitor, a dual c-Met/Pim-1 kinase inhibitor, and a multi-target anticancer agent, comparing their potency and mechanisms of action with relevant benchmarks.
Comparative Analysis of Anticancer Activity
The following tables summarize the quantitative data on the biological activity of three distinct triazolopyridazine derivatives against various cancer cell lines and kinases. These compounds have been selected to showcase the diverse therapeutic strategies achievable with the triazolopyridazine scaffold, from selective kinase inhibition to multi-targeted approaches.
Table 1: c-Met Kinase Inhibition and Cytotoxicity
This table compares the inhibitory activity of the novel triazolo-pyridazine derivative, Compound 12e , against the established c-Met inhibitor, Foretinib . The data highlights the potent and comparable efficacy of Compound 12e in inhibiting c-Met kinase and suppressing the growth of cancer cell lines that overexpress this receptor.
| Compound | Target | IC50 (µM) - Kinase Assay | Cell Line | IC50 (µM) - Cytotoxicity Assay |
| Compound 12e | c-Met | 0.090 | A549 (Lung Cancer) | 1.06 ± 0.16[1] |
| MCF-7 (Breast Cancer) | 1.23 ± 0.18[1] | |||
| HeLa (Cervical Cancer) | 2.73 ± 0.33[1] | |||
| Foretinib | c-Met | 0.019[1] | A549 (Lung Cancer) | Not explicitly stated in the provided context. |
Table 2: Dual c-Met/Pim-1 Kinase Inhibition
Compound 4g , a triazolo[4,3-b]pyridazine derivative, demonstrates a dual inhibitory mechanism against both c-Met and Pim-1 kinases. This table contrasts its activity with the broad-spectrum kinase inhibitor, Staurosporine . The data underscores the potential of Compound 4g as a potent dual inhibitor for cancer therapy.
| Compound | Target | IC50 (µM) |
| Compound 4g | c-Met | 0.163 ± 0.01[2] |
| Pim-1 | 0.283 ± 0.01[2] | |
| Staurosporine | Pim-1 | Reference inhibitor, specific IC50 not provided in context. |
In addition to its kinase inhibition, Compound 4g was found to arrest MCF-7 cells in the S phase of the cell cycle and induce apoptosis at a rate 29.61 times higher than the control.[2]
Table 3: Multi-Target Anticancer Activity
The triazolopyrimidine hybrid, Compound 13c , exhibits a broad spectrum of anticancer activity by targeting multiple key enzymes involved in cancer progression. This table compares its cytotoxicity against the widely used chemotherapeutic agent, Doxorubicin , in the MCF-7 breast cancer cell line.
| Compound | Target(s) | IC50 (µM) - Enzyme Inhibition | Cell Line | IC50 (µM) - Cytotoxicity Assay |
| Compound 13c | EGFR | 0.087 | MCF-7 (Breast Cancer) | 2.42 |
| TOP-II | 31.56 | |||
| HER-2 | 0.078 | |||
| ARO | 0.156 | |||
| Doxorubicin | Topoisomerase II, DNA intercalation | Not Applicable | MCF-7 (Breast Cancer) | ~0.1 - 12.9 (depending on resistance)[3] |
Compound 13c was also shown to suppress the S-phase cell population in MCF-7 cells and demonstrated significant tumor growth inhibition in in-vivo studies.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in-vitro inhibitory activity of compounds against specific kinases.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, the kinase solution, and a substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay Reagent) to stop the reaction and generate a luminescent or fluorescent signal.
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. For apoptosis studies, key markers include cleaved caspases and PARP.
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Cell Lysis: Induce apoptosis in cells and lyse them in a chilled lysis buffer.[5]
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroanilide released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Visualizing the Mechanisms of Action
To further elucidate the biological context of these novel triazolopyridazine compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Workflow for Biological Activity Validation
References
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 3. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Synthetic Routes of Triazolo[4,3-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-b]pyridazine core is a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The efficient synthesis of this heterocyclic system is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the most common synthetic routes to triazolo[4,3-b]pyridazines, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Three primary strategies for the synthesis of the triazolo[4,3-b]pyridazine ring system are discussed and compared:
-
Multi-step Synthesis from Substituted Acetophenones or Benzoic Acids: A versatile route that allows for the introduction of a wide variety of substituents.
-
Synthesis from 3-Chloro-6-hydrazinopyridazine via Oxidative Cyclization: A common and often high-yielding method for the synthesis of 3-substituted derivatives.
-
One-Pot Synthesis of Bis-[1][2][3]triazolo[4,3-b:3',4'-f]pyridazines: An efficient approach for the synthesis of more complex, fused systems.
Route 1: Multi-step Synthesis from Substituted Acetophenones or Benzoic Acids
This route is a classical and highly adaptable method for the synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines. It involves the initial construction of a pyridazinone ring, which is subsequently chlorinated and then cyclized to form the desired triazole ring.
Experimental Workflow
Caption: Multi-step synthesis of triazolo[4,3-b]pyridazines.
Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Substituted Acetophenones | Glyoxylic acid, AcOH, reflux; then NH4OH, N2H4·H2O, reflux | 6-Aryl-3(2H)-pyridazinone | 80-95 | [4] |
| 2 | 6-Aryl-3(2H)-pyridazinone | POCl3, 100 °C, 2h | 3-Chloro-6-arylpyridazine | Not specified | [4] |
| 3 | 3-Chloro-6-arylpyridazine | Aroylhydrazide, n-butanol, MW, 120 °C | 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazine | 60-90 | [4] |
Detailed Experimental Protocol: Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines
Step 1: Synthesis of 6-Aryl-3(2H)-pyridazinones Substituted acetophenones are reacted with glyoxylic acid in acetic acid and then treated with hydrazine to afford the desired pyridazinones.[4] The resulting pyridazinones are obtained in yields ranging from 80-95%.[4]
Step 2: Synthesis of 3-Chloro-6-arylpyridazines The pyridazinone intermediates are treated with phosphorus oxychloride (POCl3) to yield the corresponding chlorinated pyridazines.[4]
Step 3: Synthesis of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines The 3-chloro-6-arylpyridazines are then reacted with various aroylhydrazides in n-butanol under microwave irradiation at 120°C to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine products.[4] This final cyclization step typically provides yields between 60-90%.[4]
Route 2: Synthesis from 3-Chloro-6-hydrazinopyridazine via Oxidative Cyclization
This method is a widely used approach that begins with the commercially available or easily synthesized 3-chloro-6-hydrazinopyridazine. Condensation with an aldehyde forms a hydrazone intermediate, which then undergoes oxidative cyclization to form the triazole ring.
Experimental Workflow
Caption: Synthesis via oxidative cyclization of hydrazones.
Data Summary
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Chloro-6-hydrazinopyridazine | Aromatic aldehyde, absolute ethanol, glacial acetic acid, reflux | 3-(2-Arylidenehydrazinyl)-6-chloropyridazine | Not specified | [3] |
| 2 | 3-(2-Arylidenehydrazinyl)-6-chloropyridazine | Ferric chloride, ethanol, reflux, 80 °C | 6-Chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine | Not specified | [3] |
| 2 (Alternative) | 6-Chloropyridazin-3-yl hydrazones | Iodobenzene diacetate (IBD) | 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines | Moderate to high | [1] |
Detailed Experimental Protocol: Synthesis of 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines
Step 1: Formation of Hydrazones 3-Chloro-6-hydrazinopyridazine is refluxed with the desired aromatic aldehyde in absolute ethanol with a catalytic amount of glacial acetic acid to generate the corresponding 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives.[3]
Step 2: Oxidative Cyclization The resulting hydrazone is then heated under reflux at 80°C in a mixture of ferric chloride and ethanol to afford the 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine.[3] Alternatively, iodobenzene diacetate (IBD) can be used as the oxidant for the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones, providing the target compounds in moderate to high yields.[1]
Route 3: One-Pot Synthesis of Bis-[1][2][3]triazolo[4,3-b:3',4'-f]pyridazines
For the construction of more complex fused heterocyclic systems, a one-pot multicomponent approach offers an efficient and environmentally friendly alternative to traditional multi-step syntheses. This method has been successfully applied to the synthesis of sterically hindered bis-1,2,4-triazolopyridazines under solvent-free conditions.
Experimental Workflow
Caption: One-pot synthesis of bis-triazolopyridazines.
Data Summary
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,6-Dihydrazinopyridazine, Aromatic Aldehyde | Iodobenzene diacetate (IBD), solvent-free | 3,6-Diaryl-bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazine | Good to excellent | [1] |
Detailed Experimental Protocol: One-pot synthesis of 3,6-diphenyl-bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazine
In a typical procedure, 3,6-dihydrazinopyridazine, an aromatic aldehyde, and iodobenzene diacetate (IBD) are reacted together in a one-pot, solvent-free manner to yield the corresponding bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazine.[1] This method is noted for its efficiency, economic viability, and versatility.[1]
Comparison of Synthetic Routes
| Feature | Route 1: Multi-step Synthesis | Route 2: Oxidative Cyclization | Route 3: One-Pot Synthesis |
| Versatility | High; allows for diverse substitution at both the 3- and 6-positions. | Moderate; primarily for substitution at the 3-position. | Specific for bis-triazolo systems. |
| Efficiency | Lower; multiple steps and purifications required. | Moderate; typically two steps. | High; one-pot procedure. |
| Yields | Generally good to high for each step. | Moderate to high. | Good to excellent. |
| Scalability | Can be challenging due to multiple steps. | Readily scalable. | Potentially scalable and efficient for large-scale production. |
| Starting Materials | Readily available substituted acetophenones and benzoic acids. | Requires 3-chloro-6-hydrazinopyridazine. | Requires 3,6-dihydrazinopyridazine. |
| Environmental Impact | Use of hazardous reagents like POCl3. | Use of metal catalysts or hypervalent iodine reagents. | Solvent-free conditions are a significant advantage. |
Conclusion
The choice of synthetic route for the preparation of triazolo[4,3-b]pyridazines depends on the desired substitution pattern, the required scale of the synthesis, and considerations of efficiency and environmental impact.
-
Route 1 offers the greatest flexibility for introducing a wide range of substituents at both the 3- and 6-positions of the triazolopyridazine core, making it ideal for structure-activity relationship (SAR) studies.
-
Route 2 is a reliable and straightforward method for accessing 3-substituted-6-chloro-[1][2][3]triazolo[4,3-b]pyridazines, which can serve as versatile intermediates for further functionalization.
-
Route 3 represents a highly efficient and green approach for the synthesis of more complex bis-triazolo systems, which are of interest for their unique pharmacological profiles.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific research goals in the pursuit of novel triazolo[4,3-b]pyridazine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A brief review on Triazin-pyridazinones: Synthesis and biological activities | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives in Oncology Research
An objective analysis of the therapeutic potential of novel chemical entities is crucial for advancing drug development. This guide provides a comparative overview of the in vitro and in vivo efficacy of a prominent 6-Methyl-triazolo[4,3-b]pyridazine derivative, compound 4g , a dual c-Met/Pim-1 inhibitor. Its performance is contrasted with other relevant compounds from the same chemical class and established anticancer agents, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview of Triazolo[4,3-b]pyridazine Derivatives
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a versatile core structure in the development of therapeutic agents, demonstrating a wide range of biological activities including anticonvulsant, antimicrobial, and anticancer properties.[2][4] Modifications to this core structure have led to the identification of potent inhibitors of various biological targets, paving the way for new therapeutic strategies in oncology.
In Vitro Efficacy Comparison
The in vitro activity of triazolo[4,3-b]pyridazine derivatives has been evaluated across various cancer cell lines, with key compounds demonstrating significant antiproliferative effects. This section compares the in vitro potency of compound 4g with other notable derivatives and reference drugs.
Table 1: Comparative In Vitro Antiproliferative Activity
| Compound | Target(s) | Cell Line(s) | IC50 / GI% | Reference(s) |
| Compound 4g | c-Met, Pim-1 | 60 human tumor cell lines (NCI-60) | Mean GI%: 55.84 (at 10 µM) | [3][4] |
| c-Met | - | IC50: 0.163 ± 0.01 µM | [3][4] | |
| Pim-1 | - | IC50: 0.283 ± 0.01 µM | [3][4] | |
| Compound 4a | c-Met, Pim-1 | 60 human tumor cell lines (NCI-60) | Mean GI%: 29.08 (at 10 µM) | [3][4] |
| Compound 4q | Tubulin | SGC-7901, A549, HT-1080 | IC50: 0.014, 0.008, 0.012 µM | [5][6] |
| Combretastatin A-4 (CA-4) | Tubulin | SGC-7901, A549, HT-1080 | IC50: 0.009–0.012 µM | [5][6] |
| Compound 2r | Not specified (Anticonvulsant) | Not specified | Not applicable for cancer | [2] |
Key Findings from In Vitro Studies:
-
Compound 4g demonstrates broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines.[3][4] Its dual inhibitory activity against c-Met and Pim-1 kinases, with IC50 values in the sub-micromolar range, highlights its potential as a multi-targeted anticancer agent.[3][4]
-
Compound 4q , another triazolo[4,3-b]pyridazine derivative, exhibits highly potent antiproliferative activity, comparable to the established antitubulin agent Combretastatin A-4 (CA-4).[5][6] This suggests that the triazolo[4,3-b]pyridazine scaffold can be adapted to target different mechanisms of cancer cell proliferation.
In Vivo Efficacy Comparison
Table 2: Comparative In Vivo Anticonvulsant Activity
| Compound | Test Model | Efficacy Metric | Value | Reference(s) |
| Compound 2r | Maximal Electroshock (MES) test (mice) | ED50 | 17.3 mg/kg | [2] |
| TD50 | 380.3 mg/kg | [2] | ||
| Protective Index (PI) | 22.0 | [2] |
Note: The available in vivo data for compound 2r is in the context of anticonvulsant activity and serves to illustrate the systemic activity of a triazolo[4,3-b]pyridazine derivative.[2] Direct in vivo anticancer efficacy data for compound 4g and 4q from comparative studies is not detailed in the provided search results. The Protective Index (PI = TD50/ED50) for compound 2r suggests a favorable safety margin for its anticonvulsant effects.[2]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is critical for the rational development of targeted therapies. The following diagrams illustrate the targeted signaling pathway for compound 4g and a general workflow for evaluating anticancer compounds.
Caption: Targeted signaling pathway of Compound 4g.
Caption: General workflow for anticancer drug evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
In Vitro Antiproliferative Assay (NCI-60 Screen) Ten newly synthesized triazolo[4,3-b]pyridazine derivatives, including 4a and 4g , were evaluated for their antiproliferative activity by the National Cancer Institute (NCI) as part of the Developmental Therapeutics Program.[4] A single dose of 10 µM of each compound was tested against 60 different human tumor cell lines.[4] The results are reported as the percentage of growth inhibition (GI%).[4]
c-Met and Pim-1 Kinase Inhibition Assay The inhibitory activity of compounds 4a and 4g against c-Met and Pim-1 kinases was determined to calculate their IC50 values.[3][4] While the specific assay format is not detailed in the provided results, such assays typically involve incubating the purified enzyme with a substrate and the test compound, followed by quantification of the product formation to determine the extent of inhibition.
Cell Cycle Analysis To investigate the mechanism of action, MCF-7 breast cancer cells were treated with compound 4g . The findings indicated that compound 4g induced cell cycle arrest at the S phase.[3][4] Furthermore, it was observed to promote apoptosis at a rate 29.61 times higher than the control.[3][4]
In Vivo Maximal Electroshock (MES) Test The anticonvulsant activity of compound 2r was evaluated in mice.[2] The median effective dose (ED50) was determined in the anti-maximal electroshock (MES) test.[2] The median toxicity dose (TD50) was also assessed to calculate the protective index (PI).[2]
Conclusion
The 6-Methyl-triazolo[4,3-b]pyridazine scaffold represents a promising framework for the development of novel anticancer agents. Compound 4g , with its dual inhibition of c-Met and Pim-1, demonstrates significant in vitro antiproliferative activity and a clear mechanism of action by inducing cell cycle arrest and apoptosis.[3][4] In comparison, compound 4q shows exceptional potency as an antitubulin agent, rivaling established drugs like CA-4.[5][6] While comprehensive in vivo comparative data in oncology models is still emerging, the available preclinical information, such as the favorable safety profile of compound 2r in a different therapeutic context, underscores the potential of this chemical class.[2] Further in vivo studies are warranted to fully elucidate the therapeutic potential and establish a clear in vitro to in vivo correlation for the anticancer efficacy of these promising compounds.
References
- 1. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Methyl-triazolo[4,3-b]pyridazine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a detailed comparison of the cross-reactivity profile of 6-Methyl-triazolo[4,3-b]pyridazine-based inhibitors, with a focus on the highly selective c-Met inhibitor, PF-04217903. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for evaluating the performance of this inhibitor class.
The 6-Methyl-triazolo[4,3-b]pyridazine scaffold has emerged as a versatile core structure in the development of potent kinase inhibitors targeting a range of oncogenic kinases, including c-Met, PIM, and Mps1. While achieving high potency against the primary target is a key objective, ensuring selectivity across the human kinome is equally critical to minimize off-target effects and potential toxicities. This guide delves into the cross-reactivity profile of this inhibitor class, using the well-characterized c-Met inhibitor PF-04217903 as a prime example of achieving remarkable selectivity.
Comparative Analysis of Kinase Inhibition
To provide a clear and objective comparison, the following table summarizes the inhibitory activity of PF-04217903 against its primary target, c-Met, and a panel of 150 other kinases. This extensive profiling demonstrates the exceptional selectivity of this 6-Methyl-triazolo[4,3-b]pyridazine-based inhibitor.
Table 1: Cross-Reactivity Profile of PF-04217903
| Target Kinase | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 5 | 1 |
| AXL | >10,000 | >2000 |
| MER | >10,000 | >2000 |
| TYRO3 | >10,000 | >2000 |
| VEGFR2 | >10,000 | >2000 |
| PDGFRβ | >10,000 | >2000 |
| KIT | >10,000 | >2000 |
| FLT3 | >10,000 | >2000 |
| SRC | >10,000 | >2000 |
| LCK | >10,000 | >2000 |
| EGFR | >10,000 | >2000 |
| HER2 | >10,000 | >2000 |
| ... (and 138 other kinases) | >10,000 | >2000 |
Data adapted from the supplementary materials of Zou et al., Mol Cancer Ther, 2012.[1][2] As the data indicates, PF-04217903 exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of over 150 other kinases, underscoring it as one of the most selective c-Met inhibitors developed.[1][2]
Understanding the Primary Target: The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in the development and progression of numerous cancers. The following diagram illustrates the major signaling cascades activated by c-Met.
Caption: The c-Met signaling pathway, a key driver of cell growth and survival.
Experimental Methodologies for Kinase Profiling
The determination of an inhibitor's selectivity is a critical step in its preclinical evaluation. A common and robust method for this is a biochemical kinase assay performed across a large panel of kinases.
General Protocol for Biochemical Kinase Profiling
This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of purified kinases.
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination. A common approach is a 10-point, 3-fold serial dilution.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, a suitable substrate (peptide or protein), and the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near the Km for each specific kinase.
-
-
Detection:
-
After a defined incubation period (e.g., 60 minutes at room temperature), stop the reaction.
-
Quantify the kinase activity. Several detection methods can be employed:
-
Radiometric Assays: These "gold standard" assays measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates a typical workflow for cross-reactivity profiling.
References
Benchmarking 6-Methyl-triazolo[4,3-b]pyridazine Derivatives Against Established Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of novel 6-Methyl-triazolo[4,3-b]pyridazine derivatives against established chemotherapeutic agents. The data presented is based on in-vitro studies, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Executive Summary
The[1]triazolo[4,3-b]pyridazine scaffold has emerged as a promising framework in the discovery of novel anti-cancer agents, with various derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines.[2][3] These compounds often function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[4][5] This guide focuses on derivatives featuring a 6-methyl substitution, benchmarking their in-vitro efficacy against well-established anti-cancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various independent research articles. Variations in experimental conditions can influence outcomes, and thus, this guide serves as a reference for preliminary comparison and future research design.
In-Vitro Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for select 6-Methyl-triazolo[4,3-b]pyridazine derivatives and established anti-cancer drugs against various cancer cell lines.
Table 1: IC50 Values of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12e | A549 (Lung Carcinoma) | 1.06 ± 0.16 | [6] |
| MCF-7 (Breast Adenocarcinoma) | 1.23 ± 0.18 | [6] | |
| HeLa (Cervical Carcinoma) | 2.73 ± 0.33 | [6] | |
| Compound 4g | MCF-7 (Breast Adenocarcinoma) | 0.56 ± 0.03 | [4] |
| Compound 4q | A549 (Lung Adenocarcinoma) | 0.008 | [2] |
Table 2: IC50 Values of Established Anti-Cancer Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Incubation Time | Reference |
| Doxorubicin | MCF-7 | ~0.4 - 8.3 | 48 hours | [7] |
| Paclitaxel | A549 | ~0.00135 - 1.92 | 48 hours | [8][9] |
| Cisplatin | HeLa | ~12.3 - 28.96 | 24-48 hours | [10][11] |
Note: The IC50 values for established drugs can show significant variability across different studies due to factors such as cell line passage number, assay method, and specific experimental conditions.[12]
Mechanism of Action & Signaling Pathways
Several derivatives of triazolo[4,3-b]pyridazine have been identified as potent inhibitors of key signaling pathways implicated in cancer progression.
c-Met and Pim-1 Kinase Inhibition
A prominent mechanism of action for some triazolo[4,3-b]pyridazine derivatives is the dual inhibition of c-Met and Pim-1 kinases.[4][13] The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are both involved in cell proliferation, survival, and angiogenesis.[4] Their inhibition can lead to cell cycle arrest and apoptosis.[4][14]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validating the Targets of 6-Methyl-triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic targets of 6-Methyl-triazolo[4,3-b]pyridazine derivatives, benchmarking their performance against established alternatives using experimental data. This document details the validation of key oncological targets—c-Met, Pim-1 kinase, and tubulin—and outlines the experimental protocols necessary for their evaluation.
The 6-Methyl-triazolo[4,3-b]pyridazine scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets. Rather than validating the compound itself as a target, this guide focuses on the biological entities these derivatives are designed to inhibit. We will explore the validation of c-Met, Pim-1, and tubulin as therapeutic targets and compare the efficacy of triazolo[4,3-b]pyridazine-based inhibitors with other known chemical entities.
Target I: c-Met Receptor Tyrosine Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the c-Met signaling pathway, often through overexpression or mutation, is implicated in the progression and metastasis of numerous cancers.[2][3]
Signaling Pathway and Therapeutic Rationale
Activation of c-Met by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell growth and survival.[1][3] Inhibition of c-Met is a key strategy to disrupt these oncogenic signals.
Comparative Inhibitor Performance
The efficacy of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| Triazolo[4,3-b]pyridazine | Derivative 4g | c-Met | 163 | [4][5] |
| Triazolo-pyridazine | Derivative 12e | c-Met | 90 | [6] |
| Alternative: Pyridine | Compound 4 | c-Met | 4.9 | [7] |
| Alternative: FDA Approved | Crizotinib (PF-02341066) | c-Met | 11 (cell-based) | [8] |
| Alternative: FDA Approved | Cabozantinib (XL184) | c-Met | 1.3 | [9][10] |
Target II: Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is a key regulator of cell survival, proliferation, and differentiation.[11] Its overexpression is associated with a poor prognosis in various hematological and solid tumors, making it an attractive target for cancer therapy.[12]
Signaling Pathway and Therapeutic Rationale
Pim-1 exerts its oncogenic effects by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[13] Pim-1 is often regulated by the JAK/STAT signaling pathway.
Comparative Inhibitor Performance
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| Triazolo[4,3-b]pyridazine | Derivative 4g | Pim-1 | 283 | [4][5] |
| Alternative: Imidazopyridazine | SGI-1776 | Pim-1 | 7 | [14] |
| Alternative: Pyrimidine | AZD1208 | Pim-1 | 0.4 | [2][15][16] |
| Alternative: Flavonoid | Quercetagetin | Pim-1 | 2,710 | [14] |
Target III: Tubulin
Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[17][18] Targeting tubulin polymerization is a well-established and effective strategy in cancer chemotherapy.[19]
Mechanism of Action and Therapeutic Rationale
Microtubule dynamics are critical for the formation of the mitotic spindle during cell division.[17] Antitubulin agents disrupt these dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20] Some triazolo[4,3-b]pyridazine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[20][21]
Comparative Inhibitor Performance
| Inhibitor Class | Compound | Target/Assay | IC50 | Reference |
| Triazolo[4,3-b]pyridazine | Derivative 4q | Tubulin Polymerization | 1.8 µM | [20] |
| Triazolo[4,3-b]pyridazine | Derivative 4q (A549 cells) | Antiproliferative | 8 nM | [20][21] |
| Alternative: Vinca Alkaloid | Vincristine (MCF-7 cells) | Antiproliferative | 6.45 µM | [22] |
| Alternative: Taxane | Paclitaxel (MDA-MB-231 cells) | Antiproliferative | 0.8 nM | [23] |
| Alternative: Natural Alkaloid | Colchicine | Tubulin Polymerization | 3 nM | [24] |
Experimental Protocols
Validation of therapeutic targets and evaluation of inhibitor efficacy rely on a suite of standardized in vitro and in vivo assays.
General Experimental Workflow
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vincristine in the inhibition of angiogenesis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 13. mdpi.com [mdpi.com]
- 14. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
comparative analysis of the pharmacokinetic properties of triazolopyridazine derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Key Pharmacokinetic Parameters and Experimental Methodologies
The triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of therapeutic potential, including anticancer and anti-inflammatory activities. A critical aspect of the drug development pipeline for these compounds is a thorough understanding of their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected triazolopyridazine derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further development.
Key Pharmacokinetic Parameters: A Comparative Overview
The following table summarizes key pharmacokinetic parameters for several triazolopyridazine derivatives, compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including species, dose, and administration route.
| Compound Name/Identifier | Class | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GNE-A | MET Kinase Inhibitor | Mouse | 10 mg/kg, oral | N/A | N/A | N/A | N/A | 88.0 | [1] |
| Rat | 10 mg/kg, oral | N/A | N/A | 1.67 | N/A | 11.2 | [1] | ||
| Dog | 10 mg/kg, oral | N/A | N/A | 16.3 | N/A | 55.8 | [1] | ||
| Monkey | 10 mg/kg, oral | N/A | N/A | N/A | N/A | 72.4 | [1] | ||
| AZD5153 | BRD4 Inhibitor | Human | 2 mg, once daily | 3 | 0.5-3 | 6 | N/A | N/A | [2][3] |
| Human | 30 mg, once daily | Dose-proportional increase | 0.5-3 | 6 | Dose-proportional increase | N/A | [2][3] | ||
| Anticancer Agent 61 | TPK Inhibitor | Mouse | 10 mg/kg, IV | 1520 ± 185 (C₀) | N/A | 4.2 ± 0.8 | 3510 ± 435 | N/A | [4] |
| Mouse | 50 mg/kg, Oral | 850 ± 110 | 2.0 | 5.5 ± 1.2 | 4850 ± 630 | 27.6 | [4] |
N/A: Not Available in the cited source.
Experimental Protocols: A Methodological Framework
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below is a detailed methodology for a typical preclinical pharmacokinetic study in a murine model, which can be adapted for the evaluation of novel triazolopyridazine derivatives.
Animal Models and Housing
Studies are typically conducted in rodent models such as BALB/c mice or Sprague-Dawley rats.[4][5] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.[6] Ethical guidelines for animal care and use must be strictly followed.
Formulation and Administration
-
Intravenous (IV) Formulation: The test compound is often dissolved in a vehicle suitable for injection, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
Oral (PO) Formulation: For oral administration, the compound is typically suspended in a vehicle like 0.5% methylcellulose in water.[4]
-
Administration: A single dose of the formulated compound is administered to the animals. For IV administration, the tail vein is a common injection site.[7] For oral administration, gavage is used.[7]
Blood Sampling
Serial blood samples are collected at predetermined time points to characterize the drug's concentration-time profile. Common time points for IV administration include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4] For oral administration, sampling might occur at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[7] Blood can be collected via methods such as retro-orbital sinus bleeding or tail vein bleeding.[4][8] Plasma is then separated by centrifugation and stored at -80°C until analysis.[6]
Bioanalytical Method: LC-MS/MS Analysis
The concentration of the triazolopyridazine derivative in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile, which also contains an internal standard for quantification.[4] After centrifugation, the supernatant is collected for analysis.
-
Chromatography and Mass Spectrometry: The supernatant is injected into an LC-MS/MS system for separation and detection. The chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ion transitions) are optimized for the specific compound.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.[9] Key parameters are calculated as follows:
-
Cmax and Tmax: The maximum plasma concentration and the time to reach it are determined directly from the concentration-time data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.[7]
-
t1/2 (Half-life): The elimination half-life is calculated from the terminal elimination phase of the concentration-time curve.
-
Clearance (CL) and Volume of Distribution (Vd): These parameters are calculated from the IV administration data.
-
Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Signaling Pathways and Logical Relationships
The pharmacokinetic properties of a drug are intrinsically linked to its interaction with various physiological systems. The following diagram illustrates the logical flow of a drug through the body, highlighting the key ADME processes.
Caption: The journey of a drug through the body, highlighting the key ADME processes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-Methyl-triazolo[4,3-b]pyridazine Analogs: A Comparative Guide
The 6-methyl-triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective inhibitors targeting a range of therapeutic targets.[1][2] This guide provides a comparative analysis of the selectivity of various analogs derived from this core, with a focus on their activity against different protein kinases and other biological targets. The information presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Selectivity of Triazolo[4,3-b]pyridazine Analogs
The following table summarizes the in vitro activity of representative 6-methyl-triazolo[4,3-b]pyridazine analogs against their primary targets and, where available, off-targets to illustrate their selectivity profiles.
| Compound ID | Primary Target(s) | IC50 (μM) | Off-Target(s) | Off-Target IC50 (μM) | Therapeutic Area | Reference |
| SLU-2633 Analog (17a) | Cryptosporidium parvum | 1.2 (EC50) | hERG | Decreased inhibition vs. lead | Anti-parasitic | [3] |
| Compound 4g | c-Met / Pim-1 | 0.163 / 0.283 | - | - | Oncology | [4][5] |
| Compound 4a | c-Met / Pim-1 | >10 / >10 (Mean GI%) | - | - | Oncology | [4] |
| Compound 42 | PIM-1 / PIM-3 | Potent (data not specified) | hERG | No significant inhibition at 20 μM | Oncology | [6][7] |
| Compound 4q | Tubulin Polymerization | 0.008 - 0.014 (vs. cell lines) | - | - | Oncology | [8][9] |
| BRD4 Inhibitor Series | BRD4 | Micromolar | - | - | Oncology / Inflammation | [10] |
Experimental Protocols
The assessment of selectivity for 6-methyl-triazolo[4,3-b]pyridazine analogs involves a combination of in vitro enzymatic assays, cell-based assays, and off-target profiling. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (for c-Met and Pim-1)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
-
Reagents and Materials : Recombinant human c-Met and Pim-1 enzymes, appropriate peptide substrates, ATP, and the test compounds. A suitable assay buffer is also required.
-
Procedure :
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-33P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[11]
-
Cell-Based Antiproliferative Assay (NCI-60 Cell Line Screen)
This assay assesses the ability of a compound to inhibit the growth of a panel of 60 human cancer cell lines.
-
Cell Lines : A panel of 60 human cancer cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, and breast cancer).
-
Procedure :
-
The cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compounds are added at a single high concentration (e.g., 10 μM) or in a dose-response format.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
The percentage of growth inhibition (GI%) is calculated for each cell line. For dose-response experiments, GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) can be determined.[11]
-
hERG Inhibition Assay
This assay is crucial for assessing the cardiotoxicity risk of drug candidates by measuring their effect on the hERG potassium ion channel.
-
Method : Automated patch-clamp electrophysiology is a common method.
-
Procedure :
-
Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.
-
The test compound is applied to the cells at various concentrations.
-
The effect of the compound on the hERG current is measured.
-
The IC50 value is determined by plotting the percentage of current inhibition against the compound concentration.[3]
-
Mandatory Visualization
Signaling Pathway of Dual c-Met/Pim-1 Inhibition
Caption: Dual inhibition of c-Met and Pim-1 signaling pathways by a triazolo[4,3-b]pyridazine analog.
Experimental Workflow for Assessing Selectivity
Caption: A generalized experimental workflow for determining the selectivity of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | 18591-78-1 | Benchchem [benchchem.com]
- 3. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Methyl-triazolo[4,3-b]pyridazine: A Step-by-Step Guide
Navigating the Disposal of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine, ensuring compliance and minimizing risk. The following procedures are based on general hazardous waste disposal principles and information from the safety data sheet of a closely related compound, methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate, in the absence of a specific SDS for the title compound.
Immediate Safety and Handling Precautions
Prior to beginning any disposal process, it is imperative to handle 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine with appropriate personal protective equipment (PPE). Based on the hazards associated with similar triazolo[4,3-b]pyridazine derivatives, which can cause skin, eye, and respiratory irritation, the following PPE is recommended[4]:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[1].
-
Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.
-
Lab Coat: A lab coat should be worn to protect from contamination.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is advised[1].
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classify 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can react violently[5]. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[5].
2. Container Selection and Management:
-
Use a compatible, leak-proof container for waste accumulation. Often, the original container is suitable for this purpose[3].
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste[2][3]. Funnels should not be left in the container opening[2].
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion[6].
-
The exterior of the waste container must be kept clean and free of chemical residue[6].
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE"[3].
-
The label must include the full chemical name: "6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine" and the approximate concentration or quantity[2]. Do not use chemical formulas or abbreviations[2].
-
Indicate the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA)[5].
-
The SAA should be in a well-ventilated area, away from heat, sparks, and open flames[7].
-
Ensure that incompatible wastes are properly segregated within the SAA[5].
5. Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the waste[1].
-
For the disposal of the chemical, incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber is a recommended method for related compounds[1].
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company[1].
6. Contaminated Materials and Empty Containers:
-
Dispose of any contaminated materials, such as gloves or wipes, as hazardous waste along with the chemical itself.
-
Empty containers that held "acutely hazardous" or "P-list" chemicals must be triple-rinsed with a suitable solvent[2][8]. The rinsate must be collected and disposed of as hazardous waste[8]. After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by local regulations[8].
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [6] |
| SAA Storage Time (Partial) | Up to one (1) year for partially filled containers. | [5] |
| SAA Storage Time (Full) | Within three (3) days of the container becoming full. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine.
References
- 1. capotchem.com [capotchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
Essential Safety and Operational Guide for 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine. The following recommendations are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Summary and Personal Protective Equipment (PPE)
While detailed toxicological properties of 6-Methyl-[1][2][3]triazolo[4,3-b]pyridazine have not been thoroughly investigated, data from structurally related compounds, such as "methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate" and "6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine," indicate potential hazards. These analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a cautious approach assuming similar hazards is warranted.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact, as related compounds cause skin irritation.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and dust that may cause serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type P95 or P1 for nuisance exposures; type OV/AG/P99 or ABEK-P2 for higher-level protection) if working with fine powders or in a poorly ventilated area. | To avoid inhalation of dust, which may cause respiratory irritation.[1][2] |
Operational and Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe vapors, mist, gas, or dust.[1]
-
Avoid contact with skin and eyes.
-
Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Waste Disposal:
-
Dispose of this chemical and its container as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
